molecular formula C11H18ClN B7896722 (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride CAS No. 1032156-97-0

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

Cat. No.: B7896722
CAS No.: 1032156-97-0
M. Wt: 199.72 g/mol
InChI Key: OSNYCBVXSXZCKP-RFVHGSKJSA-N
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Description

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(4-ethylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-9-5-7-10(8-6-9)11(12)4-2;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYCBVXSXZCKP-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](CC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704179
Record name (1R)-1-(4-Ethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032156-97-0
Record name (1R)-1-(4-Ethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (R)-1-(4-Ethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Chiral Scaffolds for CNS and GPCR Drug Discovery

Executive Summary

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride (CAS 1032156-97-0) is a high-value chiral building block belonging to the 1-aryl-1-propylamine class. Structurally distinct from the canonical phenethylamines (which are typically 2-aminoethyl derivatives), this compound features a primary amine at the benzylic position of a propyl chain, with a para-ethyl substitution on the phenyl ring.

This specific scaffold is critical in medicinal chemistry as a pharmacophore for monoamine transporter modulators and trace amine-associated receptor (TAAR) ligands. The introduction of the para-ethyl group enhances lipophilicity (LogP) and metabolic stability compared to its methyl or unsubstituted analogs, making it a strategic intermediate for optimizing blood-brain barrier (BBB) penetration in CNS-active candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data establishes the baseline identity for quality control (QC) and formulation scientists.

PropertySpecification
CAS Number 1032156-97-0
IUPAC Name (1R)-1-(4-ethylphenyl)propan-1-amine hydrochloride
Synonyms (R)-

-ethyl-4-ethylbenzylamine HCl; (R)-1-(4-ethylphenyl)propylamine HCl
Molecular Formula C

H

ClN (HCl salt) / C

H

N (Free base)
Molecular Weight 199.72 g/mol (Salt) / 163.26 g/mol (Free base)
Chirality R-enantiomer (Enantiomeric Excess > 98% recommended)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether
LogP (Predicted) ~3.08 (Free base) – Indicates good BBB permeability potential

Pharmacophore Analysis & Applications

Structural Logic in Drug Design

The (R)-1-(4-Ethylphenyl)propan-1-amine motif offers specific advantages over standard phenethylamines (like amphetamine) or benzylamines:

  • Benzylic Amine Positioning: Unlike amphetamines (amine at

    
    -position relative to ring), the amine here is at the 
    
    
    
    -benzylic position. This alters the binding mode in monoamine transporters (DAT, NET, SERT), often shifting activity from "releaser" to "reuptake inhibitor."
  • Para-Ethyl Substitution: The ethyl group at the 4-position acts as a lipophilic bulk. In docking studies for GPCRs (e.g., S1P receptors or TAAR1), this group often occupies a hydrophobic pocket, increasing potency and selectivity over the unsubstituted phenyl ring.

  • Chirality: The (R)-configuration is typically the bioactive eutomer for this class of transporters, necessitating high enantiopurity during synthesis.

Key Applications
  • CNS Therapeutics: Precursor for novel antidepressants and psychostimulants targeting resistant depression.

  • Chiral Resolution Agents: Used as a basic resolving agent for acidic racemic mixtures in process chemistry.

  • Kinase Inhibitors: The 1-phenylpropylamine moiety serves as a hinge-binding region in certain ATP-competitive kinase inhibitor designs.

Synthesis & Manufacturing Protocols

To ensure high enantiomeric excess (ee), we recommend two primary routes: Biocatalytic Transamination (Green Chemistry) and Ellman’s Auxiliary (Chemical Synthesis).

Route A: Biocatalytic Transamination (Recommended for Scale-Up)

This route uses an


-transaminase (ATA) to convert the prochiral ketone directly to the chiral amine. It is superior due to mild conditions and >99% ee.

Precursor: 1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6).[1]

Transamination Ketone 1-(4-Ethylphenyl) propan-1-one Enzyme ω-Transaminase (PLP-dependent) Ketone->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (R)-Amine (Free Base) Enzyme->Product Stereoselective Transfer Acetone Acetone (Byproduct) Enzyme->Acetone

Figure 1: Biocatalytic synthesis workflow using ω-Transaminase for high enantioselectivity.

Route B: Ellman’s Auxiliary (Recommended for Lab Scale)

For researchers lacking biocatalysis capabilities, the Ellman sulfinamide method is the gold standard for reliability.

Protocol:

  • Condensation: React 1-(4-ethylphenyl)propan-1-one with (R)-(+)-2-methyl-2-propanesulfinamide in the presence of Ti(OEt)

    
     (Lewis Acid) in THF at 70°C.
    
    • Mechanism: Formation of the chiral N-sulfinyl ketimine.

  • Reduction: Cool to -48°C and add L-Selectride or NaBH

    
    .
    
    • Selectivity: The bulky sulfinyl group directs the hydride attack, yielding the (R,R)-sulfinamide intermediate (diastereoselectivity > 95:5).

  • Hydrolysis: Treat with 4M HCl in dioxane/methanol to cleave the auxiliary.

  • Workup: Precipitate the product as the hydrochloride salt using diethyl ether.

Analytical Validation (QC)

Trust in the compound's identity requires rigorous validation.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 2.0%.

1H NMR Validation (DMSO-d6, 400 MHz)
  • 
     8.40 (br s, 3H):  -NH
    
    
    
    (Ammonium protons).
  • 
     7.35 (d, 2H):  Aromatic protons (Ortho to alkyl chain).
    
  • 
     7.20 (d, 2H):  Aromatic protons (Meta to alkyl chain).
    
  • 
     4.15 (t, 1H):  Benzylic -CH- (Chiral center).
    
  • 
     2.60 (q, 2H):  Ethyl group -CH
    
    
    
    -.
  • 
     1.85 (m, 2H):  Propyl chain -CH
    
    
    
    -.
  • 
     1.18 (t, 3H):  Ethyl group -CH
    
    
    
    .
  • 
     0.75 (t, 3H):  Propyl chain terminal -CH
    
    
    
    .

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant (handle as a potent bioactive).[2][3]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh to avoid slow oxidation of the benzylic amine.

References

  • ChemScene. (2024). (R)-1-(4-ethylphenyl)propan-1-amine hydrochloride Product Data. Retrieved from

  • PubChem. (2025). 1-(4-Ethylphenyl)propan-1-one (Precursor Data). National Library of Medicine. Retrieved from

  • BenchChem. (2026).[4] Technical Guide to Phenethylamine Derivatives and Synthesis. Retrieved from

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Wiley-VCH. (General reference for Ellman Auxiliary protocols).
  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis. (Reference for Transaminase route).

Sources

Structural Analogs of Phentermine & PPAP: From Constitutive Release to Impulse-Propagation Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for CNS researchers investigating the pharmacological divergence between classical psychostimulants (releasers) and catecholaminergic activity enhancers (CAEs).

Executive Summary

The development of CNS-active agents has historically focused on releasing agents (e.g., Phentermine, Amphetamine) which induce catecholamine efflux independent of neuronal firing. This mechanism, while effective for obesity and narcolepsy, carries inherent risks of excitotoxicity, receptor downregulation, and abuse liability.

A paradigm shift occurred with the discovery of (-)-1-Phenyl-2-propylaminopentane (PPAP) and its benzofuran analog BPAP .[1][2] These compounds represent a distinct pharmacological class: Catecholaminergic Activity Enhancers (CAEs) .[2] Unlike releasers, CAEs do not induce neurotransmitter release at rest.[3][4] Instead, they amplify the exocytotic release of dopamine (DA) and norepinephrine (NE) only in response to action potential propagation.

This guide details the structural activity relationships (SAR), mechanistic distinctions, and validation protocols required to differentiate these two classes of compounds.

Part 1: Pharmacological Divergence

The Releaser: Phentermine

Phentermine (


-dimethyl-phenethylamine) acts primarily as a substrate-type releasing agent.
  • Mechanism: It enters the presynaptic neuron via the membrane transporter (DAT/NET). Once intracellular, it interacts with VMAT2 (Vesicular Monoamine Transporter 2), disrupting the pH gradient or displacing DA/NE from storage vesicles into the cytoplasm. This raises cytosolic concentration, forcing reverse transport through DAT/NET into the synapse.

  • Outcome: Constitutive, tonic release of catecholamines regardless of neuronal activity.

  • Limitation: High "noise" in signaling; potential for depletion of vesicular stores.

The Enhancer: PPAP & BPAP

PPAP ((-)-1-Phenyl-2-propylaminopentane) and BPAP ((-)-1-(Benzofuran-2-yl)-2-propylaminopentane) function as CAEs.[1][2]

  • Mechanism: These compounds bind to the membrane transporter (DAT/NET) but are not substrates for VMAT2 translocation. They do not displace vesicular stores. Instead, they modulate the coupling between the action potential arrival and the exocytotic machinery (likely via membranous interaction affecting SNARE complex efficiency).

  • Outcome: No release at resting potential. Significant amplification of release during depolarization.

  • Advantage: Preserves physiological signaling patterns (phasic release) without "flooding" the synapse.

Part 2: Structure-Activity Relationships (SAR)

The transition from Releaser to Enhancer is driven by specific steric and lipophilic modifications to the phenethylamine scaffold.

Comparative Chemical Scaffolds
CompoundCore StructureAlpha-SubstituentN-SubstituentPharmacological Class
Amphetamine PhenethylamineMethyl (-CH3)HydrogenReleaser (Potent)
Phentermine PhenethylamineDimethyl (-C(CH3)2)HydrogenReleaser (Moderate)
PPAP PhenethylaminePropyl (-C3H7)Propyl (-C3H7)Enhancer (CAE)
BPAP Benzofuran-ethylaminePropyl (-C3H7)Propyl (-C3H7)*Enhancer (MAE)

*MAE: Monoaminergic Activity Enhancer (Affects DA, NE, and 5-HT).[5]

Key Structural Drivers
  • N-Alkylation (The Switch): The addition of the N-propyl group in PPAP (specifically the N-propyl-1-phenyl-2-aminopentane structure) increases lipophilicity and steric bulk. This prevents the molecule from being successfully transported into the vesicle by VMAT2, abolishing the displacement mechanism seen in amphetamines.

  • Alpha-Chain Extension: Extending the alpha-methyl (amphetamine) to an alpha-propyl (PPAP backbone) further alters the binding kinetics at the DAT, favoring the "enhancer" conformation over the "translocator" conformation.

  • Ring Substitution (BPAP): Replacing the phenyl ring with a benzofuran ring (BPAP) significantly increases potency and broadens the spectrum to include Serotonin (5-HT), classifying it as a broad-spectrum MAE.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical difference in synaptic function between Phentermine and PPAP.

SynapticMechanism cluster_neuron Presynaptic Terminal cluster_membrane Neuronal Membrane cluster_cleft Synaptic Cleft Vesicle Synaptic Vesicle (DA Stores) VMAT VMAT2 Cytosol Cytosol VMAT->Cytosol Displaces DA DAT Dopamine Transporter (DAT) Cytosol->DAT Reverse Transport (Constitutive Release) Receptor Post-Synaptic Receptor DAT->Receptor DA Flood DAT->Receptor Enhanced Exocytosis (Only upon Impulse) Phentermine Phentermine (Releaser) Phentermine->VMAT Enters Vesicle Phentermine->DAT Substrate Entry PPAP PPAP (Enhancer) PPAP->VMAT Does NOT Enter PPAP->DAT Binds/Modulates ActionPotential Action Potential (Impulse) ActionPotential->DAT Trigger

Caption: Comparative mechanism. Phentermine (Red) invades vesicles causing constitutive release. PPAP (Blue) modulates the transporter machinery, amplifying release only when triggered by an Action Potential.

Part 4: Experimental Protocols (Differentiation)

To validate a structural analog as an "Enhancer" rather than a "Releaser," you must prove it lacks basal releasing activity but potentiates electrically evoked release.

Protocol A: Basal Release Assay (The Exclusion Test)

Objective: Confirm the compound does not induce release at rest (unlike Phentermine).

  • Preparation: Isolate rat striatal synaptosomes or use DAT-transfected HEK293 cells pre-loaded with [3H]-Dopamine.

  • Perfusion: Superfuse synaptosomes with Krebs-Ringer bicarbonate buffer (pH 7.4) at 37°C.

  • Administration: Apply the test compound (Analog X) at graded concentrations (0.1 µM – 10 µM).

  • Measurement: Collect fractions every 3 minutes. Measure radioactivity via liquid scintillation counting.

  • Validation Criteria:

    • Releaser (Control): Phentermine causes a dose-dependent increase in [3H]-DA efflux >150% of baseline.

    • Enhancer (Target): Analog X shows no significant increase in [3H]-DA efflux compared to vehicle control.

Protocol B: Electrical Field Stimulation (The Confirmation Test)

Objective: Confirm the compound amplifies impulse-dependent release.

  • Setup: Use striatal slices (0.4 mm thick) in a microperfusion chamber with platinum electrodes.

  • Equilibration: Perfuse with oxygenated Krebs solution for 60 min.

  • Stimulation (S1): Apply first electrical stimulation (2 Hz, 2 ms, 20V, 120 pulses). Measure Baseline Release (S1).

  • Drug Application: Perfuse Analog X for 20 minutes.

  • Stimulation (S2): Apply second electrical stimulation (identical parameters). Measure Release (S2).

  • Calculation: Calculate the S2/S1 ratio.

  • Validation Criteria:

    • Vehicle: S2/S1 ratio ≈ 0.9 - 1.0.

    • Enhancer: S2/S1 ratio significantly increased (>1.5) in a dose-dependent manner.[6]

Part 5: Decision Logic for Analog Development

Use this logic flow to classify newly synthesized analogs.

DecisionTree Start New Analog Synthesized BasalTest Test 1: Basal [3H]-DA Release (Synaptosomes) Start->BasalTest ResultRelease High Basal Release BasalTest->ResultRelease > 150% Baseline ResultNoRelease No Basal Release BasalTest->ResultNoRelease = Baseline ClassReleaser CLASSIFICATION: Releaser (Phentermine-like) High Abuse Potential ResultRelease->ClassReleaser EvokedTest Test 2: Electrical Field Stimulation (Striatal Slices) ResultNoRelease->EvokedTest ResultNoEffect No Change in S2/S1 EvokedTest->ResultNoEffect ResultEnhanced Increased S2/S1 Ratio EvokedTest->ResultEnhanced ClassInactive CLASSIFICATION: Inactive / Uptake Inhibitor Only ResultNoEffect->ClassInactive ClassEnhancer CLASSIFICATION: Enhancer (PPAP/BPAP-like) Neuroprotective/Nootropic Potential ResultEnhanced->ClassEnhancer

Caption: Screening workflow. Analogs are first filtered for basal release (safety) and then for impulse-propagation enhancement (efficacy).

Part 6: References

  • Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylaminopentane (PPAP), a deprenyl-derived new spectrum psychostimulant.[7] Archives internationales de pharmacodynamie et de therapie.[7]

  • Shimazu, S., & Miklya, I. (2004). Pharmacological studies with endogenous enhancer substances: β-phenylethylamine, tryptamine, and their synthetic derivatives.[8] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[8]

  • Knoll, J. (2001). Methamphetamine-induced neurotoxicity and its protection by the catecholaminergic activity enhancer (CAE) substance, (-)-BPAP. Life Sciences.[7]

  • Fumagalli, F., et al. (1999). The catecholaminergic activity enhancer (-)-PPAP protects against methamphetamine-induced dopamine depletion. European Journal of Pharmacology.[7]

  • Oka, T., et al. (2001). Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP). Bioorganic & Medicinal Chemistry.[5][8]

Sources

(R)-1-(4-Ethylphenyl)propylamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Enantioselective Synthesis, and Analytical Profiling

Executive Summary

(R)-1-(4-Ethylphenyl)propylamine hydrochloride (CAS: 1032156-97-0) is a chiral benzylic amine derivative utilized primarily as a pharmacophore in medicinal chemistry and a resolving agent in organic synthesis.[1][2] Structurally, it functions as a chain-extended homolog of substituted phenethylamines, characterized by an ethyl substitution at the para-position of the phenyl ring and a propyl backbone.

This guide provides a rigorous technical analysis of the compound, focusing on its precise molecular stoichiometry, validated enantioselective synthesis via the Ellman auxiliary method, and critical quality control parameters required for drug development applications.

Physicochemical Profile

The following data constitutes the core identity of the substance. Researchers must verify these parameters upon receipt of any commercial batch to ensure structural integrity.

Molecular Identity Table
ParameterValueTechnical Notes
IUPAC Name (1R)-1-(4-ethylphenyl)propan-1-amine hydrochlorideDenotes chirality at the benzylic carbon (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-position).
CAS Number 1032156-97-0 Specific to the (R)-HCl salt form.[1]
Molecular Formula C₁₁H₁₈ClN Base: C₁₁H₁₇N; Salt stoichiometry 1:1.
Molecular Weight 199.72 g/mol Base MW: 163.26 g/mol ; HCl MW: 36.46 g/mol .
Physical State Crystalline SolidTypically white to off-white powder.
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents due to ionic lattice.
LogP (Predicted) ~3.0 (Base)Indicates significant lipophilicity of the free base; capable of BBB penetration.
Chiral Center C1 (Benzylic)The amine is attached to the carbon adjacent to the phenyl ring.
Structural Stoichiometry

The molecular weight calculation is derived from standard atomic weights (IUPAC 2022):

  • Carbon (11):

    
    
    
  • Hydrogen (18):

    
    
    
  • Nitrogen (1):

    
    
    
  • Chlorine (1):

    
    
    
  • Total:

    
    
    

Enantioselective Synthesis Protocol

Methodology: tert-Butanesulfinamide (Ellman's Auxiliary) Rationale: Direct reductive amination of the corresponding ketone yields a racemic mixture. To secure the (R)-enantiomer with high enantiomeric excess (>98% ee), the use of (R)-tert-butanesulfinamide is the industry standard. This method relies on the formation of a chiral sulfinyl imine intermediate which directs the stereochemistry of the subsequent reduction step.

Synthetic Pathway Diagram

EllmanSynthesis Ketone 4-Ethylpropiophenone (Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Sulfinamide Sulfinamide Product (Diastereomerically Pure) Imine->Sulfinamide NaBH4 or L-Selectride -78°C Reduction Diastereoselective Reduction Hydrolysis Acid Hydrolysis (HCl/MeOH) Sulfinamide->Hydrolysis FinalProduct (R)-1-(4-Ethylphenyl)propylamine HCl Salt Hydrolysis->FinalProduct Deprotection

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary chemistry to establish the C1 chiral center.

Step-by-Step Protocol

Step 1: Imine Formation (Condensation) [3]

  • Reagents: Charge a reaction vessel with 4'-ethylpropiophenone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), and Titanium(IV) ethoxide (2.0 eq) in anhydrous THF.

  • Conditions: Heat to reflux (approx. 65-70°C) for 12–24 hours. The Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive equilibrium.

  • Workup: Quench with brine, filter the titanium salts through Celite, and concentrate the filtrate.

  • Checkpoint: Verify formation of the

    
    -sulfinyl imine via ¹H NMR (shift of alkyl protons).
    

Step 2: Diastereoselective Reduction

  • Mechanism: The bulky tert-butyl group forces the reducing agent to attack from the less hindered face (Re-face or Si-face depending on auxiliary configuration).

  • Reagents: Cool the imine solution to -78°C. Add L-Selectride (lithium tri-sec-butylborohydride) or NaBH₄.

    • Note: L-Selectride typically offers higher diastereoselectivity (dr > 95:5) compared to NaBH₄.

  • Purification: Flash column chromatography is required here to separate the major diastereomer if dr is low.

Step 3: Cleavage and Salt Formation

  • Deprotection: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (2.0 eq).

  • Reaction: Stir at room temperature for 1 hour. The N-S bond cleaves, liberating the primary amine and methyl sulfinate ester.

  • Isolation: Precipitate the product by adding diethyl ether or MTBE. The (R)-1-(4-ethylphenyl)propylamine hydrochloride will crystallize out.[2]

  • Drying: Vacuum dry at 40°C to remove residual solvents.

Analytical Validation (QC)

Trust in the chemical identity requires a multi-modal analytical approach.

Analytical Workflow

QC_Workflow cluster_tests Validation Matrix Sample Batch Sample (Recrystallized) HNMR 1H NMR (DMSO-d6) Structure Verification Sample->HNMR HPLC Chiral HPLC Enantiomeric Excess (>98%) Sample->HPLC MS LC-MS (ESI+) MW Confirmation (m/z 164 [M+H]+) Sample->MS XRD Single Crystal XRD Absolute Configuration Sample->XRD Optional Release Batch Release HNMR->Release HPLC->Release MS->Release

Figure 2: Quality Control decision tree for chiral amine salt release.

Key Spectral Markers
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.3–8.5 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       7.2–7.4 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
      
    • 
       4.1 ppm (t, 1H): Benzylic methine (
      
      
      
      -NH
      
      
      ).
    • 
       2.6 ppm (q, 2H): Ethyl group methylene attached to ring.
      
    • 
       1.2 ppm (t, 3H): Ethyl group methyl.
      
    • 
       0.8 ppm (t, 3H): Propyl chain terminal methyl.
      
  • Mass Spectrometry:

    • ESI+: Observed peak at

      
      
      
      
      
      . The chloride ion is not observed in positive mode but confirms the salt form if analyzed via elemental analysis or ion chromatography.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions >24 hours due to potential hydrolysis or oxidation of the benzylic position.

References

  • Ellman, J. A., et al. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-(4-Ethylphenyl)propan-1-amine.[1][2][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Precision Synthesis of Primary Chiral Amine Intermediates for Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Primary Chiral Amine Intermediates for Monoamine Transporter Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Overview: The Stereochemical Imperative in MAT Ligands

In the development of ligands for Monoamine Transporters (MATs)—specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters—stereochemistry is not merely a structural feature; it is the primary determinant of pharmacological selectivity and potency.

The MAT binding pockets, particularly the S1 central binding site, impose strict steric constraints. For instance, in amphetamine-class releasers, the (


)-enantiomer of amphetamine exhibits a roughly 3-to-4-fold higher potency for DAT and NET release compared to the (

)-enantiomer, while the (

)-enantiomer often retains significant serotonergic activity or reduced psychostimulant effects. Similarly, in reuptake inhibitors like sertraline, the (

)-configuration is essential for high-affinity SERT blockade.

This guide focuses on the two most robust methodologies for synthesizing the primary chiral amine motif (


), the fundamental pharmacophore precursor for a vast majority of MAT ligands. We will contrast Chemical Auxiliary Control  (Ellman’s Sulfinamide) for discovery-phase agility with Biocatalytic Transamination  for process-phase scalability.

Chemical Precision: The Ellman Sulfinamide Protocol

Best For: Lead optimization, SAR exploration, and generating diverse analogs quickly.

The condensation of tert-butanesulfinamide (Ellman’s auxiliary) with prochiral ketones, followed by diastereoselective nucleophilic addition, remains the gold standard for generating high-enantiomeric excess (ee) amines in early-stage drug discovery.

Mechanistic Causality

The reaction relies on the steric differentiation provided by the bulky tert-butyl group on the sulfur atom. Upon formation of the


-sulfinyl imine, the sulfur center locks the conformation, forcing incoming nucleophiles (e.g., Grignard reagents or hydride reducing agents) to attack from the less hindered face (Si-face vs. Re-face). This typically yields diastereomeric ratios (dr) exceeding 95:5, which translates to >99% ee after auxiliary cleavage.
Experimental Protocol: Asymmetric Synthesis of -Methyl Phenethylamines

Target: Synthesis of a chiral amphetamine analog intermediate.

Step 1: Sulfinyl Imine Condensation
  • Reagents: 1.0 eq Phenylacetone derivative, 1.1 eq (

    
    )-tert-butanesulfinamide, 2.0 eq Ti(OEt)
    
    
    
    (Lewis acid/dehydrating agent).
  • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure:

    • Combine ketone and sulfinamide in THF under

      
      .
      
    • Add Ti(OEt)

      
       dropwise. The solution will turn slightly yellow.
      
    • Reflux at 70°C for 16–24 hours. Monitor by TLC or LC-MS for disappearance of ketone.

    • Quench: Cool to RT and pour into brine with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through Celite.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Why Ti(OEt)

      
      ? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.
      
Step 2: Diastereoselective Reduction/Addition

Note: To make the primary amine from a ketone, we typically reduce the imine. If starting from an aldehyde, we add a Grignard.

  • Reagents: 1.0 eq Sulfinyl imine, 2.0 eq NaBH

    
     (or L-Selectride for opposite diastereoselectivity).
    
  • Conditions: THF, -48°C to -78°C.

  • Procedure:

    • Cool the imine solution to -78°C.[1]

    • Add reducing agent slowly to prevent exotherms that erode stereocontrol.

    • Stir for 3 hours, allow to warm to 0°C.

    • Quench with saturated NH

      
      Cl.[1] Extract with EtOAc.
      
Step 3: Auxiliary Cleavage
  • Reagents: 4.0 M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.[1]

    • Add HCl/Dioxane (excess). Stir at RT for 1 hour.

    • Concentrate in vacuo. The product is the chiral amine hydrochloride salt.

    • Self-Validation: Check optical rotation and chiral HPLC against a racemate standard.

Biocatalytic Scalability: -Transaminases

Best For: Multi-gram to kilogram scale-up, "Green" chemistry requirements, and avoiding toxic transition metals.


-Transaminases (

-TAs) catalyze the direct asymmetric amination of prochiral ketones using an amine donor (often isopropylamine or alanine). Unlike chemical reduction, this method theoretically allows for 100% yield (asymmetric synthesis) rather than 50% (kinetic resolution).
Mechanistic Causality

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor in a "ping-pong bi-bi" mechanism.[2] The enzyme first accepts an amino group from the donor to form Pyridoxamine-5'-phosphate (PMP), then transfers it to the prochiral ketone substrate.[3] The stereoselectivity is dictated by the enzyme's binding pocket geometry, which is strictly defined (e.g., (


)-selective from Vibrio fluvialis or (

)-selective from Arthrobacter sp.).
Experimental Protocol: Enzymatic Transamination

Target: Scale-up of (


)-1-phenylpropan-2-amine.
  • System Setup:

    • Enzyme: ATA-113 (Codexis or equivalent (

      
      )-selective transaminase).
      
    • Cofactor: PLP (1 mM).

    • Amine Donor: Isopropylamine (1 M) – serves as both donor and buffer component.

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Equilibrium Shift Strategy:

    • The reaction produces acetone as a coproduct, which inhibits the enzyme.

    • Solution: Use a biphasic system (e.g., MTBE/Buffer) or apply reduced pressure to continuously remove volatile acetone.

  • Procedure:

    • Dissolve substrate (50 mM) in MTBE (organic phase).

    • Prepare aqueous phase with Enzyme (10 g/L), PLP, and Isopropylamine.

    • Mix phases vigorously at 30°C.

    • Monitor conversion by GC-FID.

    • Workup: Basify aqueous layer to pH >12 with NaOH, extract into MTBE, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Why Biphasic? Many MAT ligand precursors are hydrophobic; the organic phase acts as a reservoir, protecting the enzyme from high substrate concentrations while pulling the product out.

Comparative Analysis & Data

FeatureEllman Sulfinamide (Chemical)

-Transaminase (Biocatalytic)
Stereoselectivity (ee) >98% (Predictable via transition state models)>99% (Strict enzyme specificity)
Development Time Short (Standardized reagents)Medium (Enzyme screening required)
Scalability Linear (Costly reagents: Ti, Sulfinamide)Exponential (Cheap donor: Isopropylamine)
Atom Economy Low (Auxiliary is stoichiometric waste)High (Catalytic turnover)
Substrate Scope Broad (Tolerates sterics well)Narrower (Steric constraints of active site)

Visualizations

Diagram 1: Ellman Auxiliary Workflow

Caption: Stereochemical induction via the tert-butanesulfinyl group followed by acidic cleavage.

EllmanSynthesis Ketone Prochiral Ketone (MAT Precursor) Imine N-Sulfinyl Imine (Chiral Scaffold) Ketone->Imine Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine Intermediate Sulfinamide Intermediate (High dr) Imine->Intermediate Product Primary Chiral Amine (>99% ee) Intermediate->Product Ti Ti(OEt)4 Dehydration Red NaBH4 or RMgX (Stereoselective) Acid HCl / MeOH Cleavage

Diagram 2: Biocatalytic Transamination Cycle

Caption: Ping-pong bi-bi mechanism utilizing PLP to transfer amine from donor to MAT ligand precursor.

TransaminaseCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Aminated) EnzPLP->EnzPMP 1. Deamination Coproduct Coproduct (Acetone) EnzPLP->Coproduct EnzPMP->EnzPLP 2. Amination Product Chiral Amine (MAT Ligand) EnzPMP->Product Donor Amine Donor (Isopropylamine) Donor->EnzPLP Substrate Prochiral Ketone Substrate->EnzPMP

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis.

  • Wang, C., et al. (2020). "Focus on Human Monoamine Transporter Selectivity." ACS Chemical Neuroscience.

  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Amines." Topics in Catalysis.

  • Shin, J. S., & Kim, B. G. (1999).[4] "Asymmetric Synthesis of Chiral Amines with Omega-Transaminase." Biotechnology and Bioengineering.

Sources

Comprehensive Technical Guide: 4-Ethyl-alpha-ethylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-alpha-ethylbenzylamine hydrochloride, systematically known as 1-(4-ethylphenyl)propan-1-amine hydrochloride, is a highly specialized primary amine salt. As a positional isomer to classical amphetamine scaffolds, this compound shifts the aliphatic amine from the beta-carbon to the alpha-carbon relative to the phenyl ring. This structural nuance fundamentally alters its pharmacological profile and synthetic utility, making it a critical building block in medicinal chemistry, chiral auxiliary design, and neuropharmacological research.

Chemical Identity & Structural Elucidation

While database registries often catalog the free base and its stereoisomers separately, the core structural identity is anchored by the parent compound. The free base, 1-(4-ethylphenyl)propan-1-amine, is registered under PubChem CID: 20109542 [1]. The hydrochloride salt exists as a racemate or as isolated enantiomers, which are critical for stereospecific biological assays.

Table 1: Physicochemical & Registry Data

PropertyValue
IUPAC Name 1-(4-ethylphenyl)propan-1-amine hydrochloride
Synonyms 4-ethyl-alpha-ethylbenzylamine HCl
PubChem CID (Free Base) 20109542[1]
CAS Number (S-enantiomer) 1391434-07-3[2]
CAS Number (R-enantiomer) 1032156-97-0[3]
Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol [3]

Mechanistic Rationale & Pharmacological Context

Structural Isomerism and Target Affinity

The pharmacological significance of 1-phenylpropan-1-amine derivatives lies in their structural relationship to beta-methylphenethylamines (BMPEA) and classical amphetamines[4]. By moving the amine to the alpha position, the molecule typically loses its potent direct monoamine-releasing properties, shifting instead toward reuptake inhibition at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[4].

The Role of the 4-Ethyl Substitution

The addition of a 4-ethyl group on the phenyl ring serves two causal purposes in drug design:

  • Enhanced Lipophilicity: The ethyl group increases the partition coefficient (LogP), facilitating rapid diffusion across the blood-brain barrier (BBB).

  • Steric Bulk: The para-substitution alters the binding orientation within the hydrophobic pockets of monoamine transporters, often increasing selectivity for the Serotonin Transporter (SERT) compared to unsubstituted analogues.

Pathway A 4-Ethyl-alpha-ethylbenzylamine HCl B Blood-Brain Barrier Penetration (Enhanced by 4-Ethyl group) A->B Lipophilic diffusion C Monoamine Transporters (DAT / NET / SERT) B->C Competitive binding D TAAR1 Receptor Activation B->D Agonism E Reuptake Inhibition (Elevated Synaptic Monoamines) C->E Blockade of transport F Neuromodulatory Effects D->F Intracellular signaling E->F Synaptic accumulation

Fig 1. Pharmacodynamic pathway of 4-ethyl-alpha-ethylbenzylamine at monoamine transporters.

Synthetic Methodologies

To ensure high yield and purity, the synthesis of 4-ethyl-alpha-ethylbenzylamine hydrochloride is best achieved via the reductive amination of 4-ethylpropiophenone.

Step-by-Step Protocol: Reductive Amination

Rationale: Direct reductive amination is chosen over oxime reduction because it minimizes the formation of secondary amine byproducts and allows for a highly efficient one-pot reaction setup.

  • Imine Formation:

    • Procedure: Dissolve 1.0 equivalent of 4-ethylpropiophenone in anhydrous methanol. Add 10.0 equivalents of ammonium acetate. Stir at room temperature for 2–4 hours.

    • Causality: A massive excess of ammonium acetate is critical to drive the equilibrium toward the imine intermediate, preventing the subsequent reducing agent from prematurely reducing the starting ketone to an alcohol.

  • Chemoselective Reduction:

    • Procedure: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH3CN). Adjust the pH to ~6.0 using glacial acetic acid.

    • Causality: NaBH3CN is utilized because, at a mildly acidic pH, it is highly chemoselective for protonated imines (iminium ions) over the carbonyl group of any unreacted ketone.

  • Work-Up and Extraction:

    • Procedure: Quench the reaction with 1M HCl (Caution: Perform in a well-ventilated fume hood due to potential HCN gas evolution). Stir for 30 minutes to destroy excess hydride. Basify the aqueous layer to pH > 10 using 2M NaOH, then extract three times with dichloromethane (DCM).

  • Hydrochloride Salt Formation:

    • Procedure: Dry the combined organic layers over anhydrous Na2SO4. Filter, and slowly bubble anhydrous HCl gas into the solution (or add 2M ethereal HCl) until precipitation ceases. Filter the resulting white solid and recrystallize from hot ethanol/diethyl ether.

Synthesis S1 4-Ethylpropiophenone + NH4OAc S2 Imine Intermediate S1->S2 MeOH, RT S3 Reduction (NaBH3CN) S2->S3 0°C, pH 6 S4 Free Base Extraction (DCM / NaOH) S3->S4 Quench & Basify S5 HCl Salt Formation (Ethereal HCl) S4->S5 Precipitation S6 Chiral Resolution (Tartaric Acid) S5->S6 Optional for (S)/(R)

Fig 2. Step-by-step synthetic workflow for 4-ethyl-alpha-ethylbenzylamine hydrochloride.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesized protocol, the following analytical benchmarks must be met. Deviation from these parameters indicates incomplete reduction or secondary amine formation.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       0.75 (t, J = 7.4 Hz, 3H) – Terminal methyl of the propyl chain.
      
    • 
       1.15 (t, J = 7.6 Hz, 3H) – Terminal methyl of the 4-ethyl group.
      
    • 
       1.70 - 1.95 (m, 2H) – Diastereotopic methylene protons of the propyl chain.
      
    • 
       2.58 (q, J = 7.6 Hz, 2H) – Methylene protons of the 4-ethyl group.
      
    • 
       4.10 (dd, J = 8.5, 5.0 Hz, 1H) – Chiral alpha-methine proton.
      
    • 
       7.20 - 7.40 (m, 4H) – Para-substituted aromatic protons (AA'BB' system).
      
    • 
       8.60 (br s, 3H) – Ammonium (-NH3+) protons (exchanges with D2O).
      
  • Mass Spectrometry (ESI-LC/MS):

    • Calculated exact mass for free base (

      
      ): 163.14.
      
    • Observed

      
       peak at m/z 164.2.
      
  • Chiral HPLC: If stereospecificity is required (e.g., isolating the (S)-enantiomer[2]), validation via a chiral stationary phase (e.g., Chiralcel OD-H) using a Hexane/Isopropanol/Diethylamine mobile phase is mandatory to confirm enantiomeric excess (ee > 98%).

References

  • Guidechem. "943113-25-5 - Sale from Quality Suppliers - Guidechem" (PubChem CID 20109542).
  • ChemicalBook. "(1S)-1-(4-ETHYLPHENYL)PROPAN-1-AMINE HYDROCHLORIDE - ChemicalBook".
  • ChemScene. "1032156-97-0 | (R)-1-(4-ethylphenyl)propan-1-amine hydrochloride | ChemScene".
  • ResearchGate. "A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events".

Sources

Methodological & Application

Biocatalytic synthesis of chiral amines using omega-transaminases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of Chiral Amines Using Omega-Transaminases

Introduction

Chiral amines are ubiquitous pharmacophores, present in approximately 40% of small-molecule pharmaceuticals (e.g., Sitagliptin, Rivastigmine). While transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) has historically dominated this field, omega-transaminases (


-TAs)  have emerged as a superior alternative due to their exquisite enantioselectivity (

), operation under mild aqueous conditions, and elimination of heavy metals.

However,


-TAs present unique kinetic and thermodynamic challenges. Unlike lipases, which often drive reactions to completion easily, transaminases are equilibrium-limited. This guide addresses the critical engineering required to overcome the Ping-Pong Bi-Bi  kinetic constraints and thermodynamic barriers to achieve high-yield asymmetric synthesis.

Mechanistic Principles: The Ping-Pong Bi-Bi Pathway

Understanding the mechanism is prerequisite to troubleshooting. ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-TAs rely on the cofactor Pyridoxal-5'-phosphate (PLP) .[1][2][3][4] The reaction does not involve a direct transfer between substrates; instead, the enzyme shuttles the amine group via the cofactor.
The Catalytic Cycle
  • First Half-Reaction: The amine donor (e.g., Isopropylamine) enters the active site, transfers its amine group to the Enzyme-PLP complex (forming Enzyme-PMP), and leaves as a ketone coproduct (e.g., Acetone).

  • Second Half-Reaction: The pro-chiral ketone substrate enters, accepts the amine from Enzyme-PMP, and is released as the chiral amine product, regenerating Enzyme-PLP.

Key Insight: High concentrations of the ketone substrate or the ketone coproduct can competitively inhibit the enzyme by binding to the wrong form of the cofactor (e.g., ketone binding to E-PLP instead of E-PMP).

TransaminaseMechanism E_PLP Enzyme-PLP (Resting State) Complex1 [E-PLP:Donor] E_PLP->Complex1 + Donor Donor Amine Donor (e.g., IPA) PMP Enzyme-PMP (Aminated) Complex1->PMP - Coproduct Complex2 [E-PMP:Substrate] PMP->Complex2 + Substrate Coproduct Coproduct (e.g., Acetone) Substrate Ketone Substrate Complex2->E_PLP - Product Product Chiral Amine Product

Figure 1: The Ping-Pong Bi-Bi mechanism of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-transaminases.[2][3][4] The enzyme oscillates between the PLP (aldehyde) and PMP (amine) forms.[4]

Thermodynamics & Equilibrium Displacement

The equilibrium constant (


) for transamination is often near unity (

). To achieve high conversion (>90%), the reaction equilibrium must be displaced.
Comparative Strategy: Selecting the Amine Donor
FeatureIsopropylamine (IPA) SystemAlanine / LDH SystemSmart Donors (Ortho-xylylenediamine)
Principle Uses IPA (cheap); produces Acetone (volatile).Uses Alanine; produces Pyruvate (removed enzymatically).Spontaneous cyclization of coproduct drives equilibrium.
Equilibrium Shift Physical: Removal of acetone via vacuum or sweep gas.Chemical: LDH reduces pyruvate to lactate (irreversible).Thermodynamic: Intramolecular cyclization is highly favorable.
Atom Economy High.[2][3]Low (requires NADH, Glucose, GDH, LDH).Moderate (donor is high MW).
Pros Industrially scalable; simple workup; no cofactor recycling needed.Very robust for lab scale; equilibrium is strongly driven.No external equipment or extra enzymes needed.
Cons IPA can be inhibitory; requires engineered enzymes (e.g., Arthrobacter variants).Expensive for kg-scale; complex enzyme formulation.Donor is expensive; limited availability.
Best For Process Scale-Up / Manufacturing Lab Screening / Difficult Substrates High-Value / Small Scale

Protocol A: High-Throughput Screening (HTS)

Objective: Identify active


-TA variants for a specific ketone substrate.
Method:  Acetophenone-based UV Assay (or INT Colorimetric Assay).

Expert Insight: Direct detection of the chiral amine is slow (HPLC). Instead, detect the consumption of the amine donor or the formation of the coproduct. The o-xylylenediamine assay is recommended for visual screening as it produces a black precipitate upon reaction.

Materials
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Cofactor: 1 mM PLP.

  • Donor: 10 mM o-xylylenediamine (Smart Donor).

  • Substrate: 10 mM Pro-chiral ketone (dissolved in DMSO, final DMSO < 5%).

  • Enzyme: Cell-free extract (lyophilized powder resuspended to 10 mg/mL).

Workflow
  • Plate Prep: In a 96-well deep-well plate, aliquot 180 µL of Enzyme/Buffer/PLP mix.

  • Initiation: Add 20 µL of Substrate stock.

  • Incubation: Seal and shake at 30°C, 600 rpm for 18–24 hours.

  • Readout:

    • Visual: Look for black precipitate (isoindole formation).

    • Quantitative: Centrifuge, dilute supernatant in Acetonitrile (1:1), and analyze via HPLC (C18 column) for ketone depletion.

Protocol B: Preparative Synthesis (IPA System)

Objective: Gram-scale synthesis of a chiral amine using Isopropylamine (IPA) as the donor. This protocol mimics the industrial process used for Sitagliptin intermediates (Savile et al., Science 2010).

Safety: IPA is volatile and basic. Work in a fume hood.

System Setup
  • Reaction Vessel: 3-neck round bottom flask with overhead stirrer.

  • Temperature: 45°C (Engineered TAs often prefer elevated temps).

  • pH Control: Auto-titrator with 1M HCl (IPA addition raises pH).

Step-by-Step Procedure
  • Substrate Preparation:

    • Dissolve 50 mmol of Ketone Substrate in minimal DMSO (if water-insoluble) or directly in buffer.

    • Add to 400 mL of 100 mM Triethanolamine buffer (pH 8.5).

    • Add PLP (1 mM final concentration).

  • Amine Donor Addition:

    • Add Isopropylamine (IPA) to a final concentration of 1M (20 equivalents).

    • Crucial Step: The pH will spike. Immediately adjust pH back to 8.5 using 6M HCl.

  • Enzyme Initiation:

    • Add 500 mg of engineered

      
      -TA (e.g., CDX-017 or commercially available ATA-117 homologues).
      
    • Stir at 200 rpm.

  • Equilibrium Displacement (The "Sweep"):

    • Apply a gentle vacuum (300–400 mbar) or a nitrogen sweep gas over the headspace.

    • Why? This continuously removes Acetone (b.p. 56°C) while retaining water and IPA. This pulls the reaction to the right.

  • Monitoring:

    • Sample every 4 hours. Quench 50 µL sample with 200 µL Acetonitrile.

    • Monitor conversion via HPLC.[1][5] Add fresh Enzyme (100 mg) after 12 hours if conversion plateaus <50%.

  • Workup:

    • Once conversion >95%: Acidify to pH 2.0 with 6M HCl (protonates the amine product to salt form, making it water-soluble).

    • Extract unreacted ketone/impurities with MTBE (discard organic layer).

    • Basify aqueous layer to pH 12 with 10M NaOH (deprotonates amine).

    • Extract chiral amine into MTBE or Ethyl Acetate. Dry over MgSO4 and concentrate.

Workflow Start Substrate + Buffer + PLP IPA_Add Add 1M Isopropylamine (Adjust pH to 8.5) Start->IPA_Add Enzyme_Add Add Omega-Transaminase IPA_Add->Enzyme_Add Reaction Reaction Phase (45°C, pH Stat) Enzyme_Add->Reaction Vacuum Vacuum/N2 Sweep (Remove Acetone) Reaction->Vacuum Continuous Check Conversion > 95%? Reaction->Check Check->Reaction No (Add Enzyme/Time) Workup Acid/Base Extraction Isolate Chiral Amine Check->Workup Yes

Figure 2: Process workflow for IPA-driven biocatalytic amine synthesis.

Analytical Validation

To ensure scientific integrity, the product must be validated for both chemical purity and optical purity.

  • Derivatization (Optional but recommended): React crude amine with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or Mosher's acid chloride to create diastereomers.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV at 210/254 nm.

  • Calculation:

    
    
    

References

  • Savile, C. K., et al. (2010).[6][7][8] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[7] Link

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids."[1][9][10] ACS Catalysis, 2(6), 993-1001. Link

  • Green, A. P., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition, 53(40), 10714-10717. Link

  • Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie, 47(48), 9337-9340. Link

Sources

Protocol for Grignard addition to nitriles for alpha-ethylbenzylamines

Application Note: Protocol for Grignard Addition to Nitriles for -Ethylbenzylamines[1]

Reaction Class:1

Executive Summary & Scope

This application note details the high-fidelity synthesis of

While the addition of Grignard reagents to nitriles is classically taught as a route to ketones (via hydrolysis of the intermediate imine salt), this protocol exploits the stability of the magnesium metallo-imine intermediate. By intercepting this species with a hydride source (LiAlH₄ or NaBH₄) prior to aqueous workup, the primary amine is accessed directly. This "One-Pot, Two-Stage" approach avoids the isolation of the propiophenone intermediate and the subsequent reductive amination step, significantly improving atom economy and throughput.

Key Technical Advantages:

  • Direct Access: Bypasses ketone isolation.[1]

  • Stereocenter Formation: Generates the

    
    -chiral center (racemic) in a single sequence.[1]
    
  • Atom Economy: Reduces solvent waste and purification steps compared to the ketone-reductive amination route.[1]

Mechanistic Principles & Critical Control Points

The success of this protocol hinges on the stability of the Magnesium Imine Salt (Intermediate B) . Understanding the divergence between the "Ketone Pathway" and the "Amine Pathway" is critical for process control.

The "Fork in the Road" Mechanism

The nitrile carbon is electrophilic.[2] Upon attack by the Grignard reagent, a C=N bond is formed, resulting in an imine magnesium salt. This salt is stable in anhydrous ether/THF.[1]

  • Path A (Undesired): If water/acid is added, the salt hydrolyzes to a ketone (Propiophenone).

  • Path B (Target): If a hydride source is added anhydrously, the C=N bond is reduced to a C-N single bond (magnesium amide), which yields the amine upon final workup.

Pathway Visualization[1]

GrignardNitrilePathStartBenzonitrile(Ph-CN)IntermediateMagnesium Imine Salt(Ph-C(Et)=N-MgBr)STABLE INTERMEDIATEStart->IntermediateNucleophilicAdditionGrignardEtMgBr(Ether/THF)Grignard->IntermediateFork_HydrolysisPath A: Hydrolysis(+ H3O+)Intermediate->Fork_HydrolysisFork_ReductionPath B: Reduction(+ LiAlH4 or NaBH4)Intermediate->Fork_ReductionProduct_KetonePropiophenone(Ketone - Undesired)Fork_Hydrolysis->Product_KetoneLoss of NH3Intermediate_AmideMagnesium Amide(Ph-CH(Et)-N(MgBr)2)Fork_Reduction->Intermediate_AmideHydride TransferProduct_Amineα-Ethylbenzylamine(Primary Amine - Target)Intermediate_Amide->Product_AmineFinal AqueousQuench

Figure 1: Reaction pathway divergence.[1] Path B (Green/Blue) represents the target protocol. Path A (Red/Dashed) represents the common failure mode leading to ketone formation.

Experimental Protocol

Reagents & Equipment
  • Substrate: Benzonitrile (Anhydrous, <50 ppm H₂O).[1]

  • Reagent: Ethylmagnesium Bromide (3.0 M in Et₂O or THF).[1] Note: Freshly prepared is preferred for highest activity.

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (Solid or 1.0 M solution in THF).[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.[1]

  • Equipment: Flame-dried 3-neck round bottom flask, Schlenk line (Argon/Nitrogen atmosphere), reflux condenser, addition funnel.[1]

Step-by-Step Methodology
Phase 1: Formation of the Imine Salt[3][4]
  • Setup: Assemble the flame-dried glassware under an inert atmosphere.

  • Charge: Add Benzonitrile (1.0 equiv) to the flask and dilute with anhydrous Et₂O (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add EtMgBr (1.1 - 1.2 equiv) dropwise via the addition funnel over 30 minutes.

    • Observation: The solution may turn cloudy or yellow/brown. This is the formation of the imine complex.

  • Reaction Drive: Allow to warm to Room Temperature (RT).

    • Critical Step: Unlike aldehydes, nitriles are less electrophilic.[1] Reflux the mixture for 2–4 hours to ensure complete conversion to the imine salt.

    • Checkpoint: Monitor by IR (Section 4).[1][5] The nitrile peak at ~2230 cm⁻¹ must disappear.

Phase 2: In-Situ Reduction[1]
  • Cooling: Cool the reaction mixture (now containing the imine salt) back to 0°C.

  • Hydride Addition:

    • Option A (Standard): Carefully add LiAlH₄ (1.5 equiv) suspended in dry ether/THF.[1] Caution: Exothermic.

    • Option B (Alternative): If using NaBH₄, add dry methanol dropwise to the imine salt, followed by NaBH₄. (See Reference 1 for "One-Pot" variations).

  • Reduction: Allow to warm to RT and stir for 2–12 hours (overnight is common). For sterically hindered substrates, a mild reflux may be required.[1]

Phase 3: Workup & Isolation[1]
  • Quench: Cool to 0°C. Perform a Fieser Workup to handle aluminum salts:

    • Add

      
       mL water (where 
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL water.[1]
      
  • Filtration: A white granular precipitate (aluminum salts) will form.[1] Filter through a celite pad.[1]

  • Extraction: Wash the filtrate with brine. Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. The crude amine can be purified via distillation (bp ~204°C) or converted to the HCl salt for recrystallization.

Process Validation & Data Analysis

To ensure scientific integrity, the reaction must be monitored using quantitative and qualitative markers.

In-Process Control (IPC) Markers
StageAnalytical MethodExpected SignalInterpretation
Start IR SpectroscopyPeak at 2230 cm⁻¹ Intact Nitrile (

).[1]
Phase 1 End IR SpectroscopyLoss of 2230 cm⁻¹; New peak at ~1620 cm⁻¹ Conversion to Imine Salt (

). If 2230 persists, reflux longer.[1]
Phase 2 End TLC (ninhydrin)Purple/Blue Spot at baseline or low RfFormation of primary amine (reacts with ninhydrin).
Final ¹H NMRDoublet at ~1.2 ppm (CH₃), Triplet/Multiplet at ~3.8 ppm (CH-NH₂)Confirmation of

-ethylbenzylamine structure.[1]
Troubleshooting Guide
  • Issue: High Ketone Content in Product.

    • Cause: Premature hydrolysis.[1] Moisture entered the system before the hydride reduction step was complete.

    • Fix: Ensure tighter Schlenk technique.[1] Verify LiAlH₄ activity.

  • Issue: Low Yield / Recovered Nitrile. [1][6]

    • Cause: Grignard addition failed.[1] Nitriles are sluggish electrophiles.[1]

    • Fix: Use Copper(I) Bromide (CuBr, 1-5 mol%) as a catalyst during the Grignard addition phase (Phase 1). This significantly accelerates the addition to nitriles.

Safety & Handling Protocol

  • Pyrophoric Hazard: LiAlH₄ and Grignard reagents are pyrophoric or highly flammable.[1] A Class D fire extinguisher must be accessible.[1]

  • Peroxide Hazard: Use only inhibited or freshly tested ether/THF.[1]

  • Cyanide Derivatives: While benzonitrile is not HCN, metabolic processing can release toxic metabolites.[1] Handle in a well-ventilated fume hood.

References

  • Peltan, J. (2021).[1][7] One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi, Honors Theses. Link

  • Moffett, R. B., & Shriner, R. L. (1941).[1]

    
    -Phenylethylamine.[1] Organic Syntheses, Coll. Vol. 3, p.729. (Classic protocol foundation for Grignard-Nitrile-Reduction).[1] Link
    
  • Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles. (Mechanistic verification of the Imine Salt intermediate). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for anhydrous Grignard techniques and Fieser workups).
  • ChemicalBook. (2023).[1]

    
    -Ethylbenzylamine Product & Synthesis Data. (Physical property verification). Link
    

Application Note: Asymmetric Reductive Amination of 4-Ethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the asymmetric synthesis of chiral 1-(4-ethylphenyl)propan-1-amine from 4-ethylpropiophenone . This transformation is a critical entry point for generating chiral phenethylamine scaffolds found in various CNS-active pharmaceutical intermediates.

We present two validated methodologies:

  • Biocatalytic Transamination: Utilizes

    
    -transaminases (ATAs) for high enantioselectivity (>99% ee) under mild, aqueous conditions.
    
  • Iridium-Catalyzed Reductive Amination: A scalable, chemocatalytic route utilizing chiral phosphine ligands for high-throughput synthesis.

Introduction & Mechanistic Rationale

The substrate, 4-ethylpropiophenone , presents specific challenges due to the steric bulk of the para-ethyl group and the propyl chain adjacent to the carbonyl. Standard reductive amination (e.g., Leuckart-Wallach) yields racemates, requiring wasteful resolution. Asymmetric direct reductive amination (ARA) is the preferred strategy.

The Challenge of Sterics

Unlike acetophenone, the ethyl side chain of propiophenone derivatives increases steric hindrance at the reaction center.

  • Biocatalysis: Requires enzymes with expanded active site pockets (e.g., "bulky-bulky" transaminases).

  • Chemocatalysis: Requires chiral ligands capable of inducing facial selectivity on the transient imine intermediate without being blocked by the ethyl chain.

Method A: Biocatalytic Synthesis ( -Transaminases)

Rationale: Transaminases (ATAs) operate via a Ping-Pong Bi-Bi mechanism, transferring an amino group from a sacrificial donor (isopropylamine) to the ketone. This method is preferred for strict enantiomeric requirements (>99% ee).

Mechanism of Action

The enzyme shuttles the amine group using the cofactor Pyridoxal-5'-phosphate (PLP).[1]

Transaminase_Mechanism Enz_PLP Enzyme-PLP (Internal Aldimine) Complex1 External Aldimine 1 Enz_PLP->Complex1 + Donor Donor Amine Donor (Isopropylamine) Enz_PMP Enzyme-PMP (Aminated Cofactor) Complex1->Enz_PMP - Acetone Complex2 External Aldimine 2 Enz_PMP->Complex2 + Ketone Acetone Coprod: Acetone Ketone Substrate: 4-Ethylpropiophenone Complex2->Enz_PLP + Product Product Product: Chiral Amine

Figure 1: Ping-Pong Bi-Bi mechanism of


-transaminase.[2] The enzyme oscillates between PLP (aldehyde) and PMP (amine) forms.[1]
Protocol: Transaminase Screening & Synthesis

Reagents:

  • Enzyme: Commercial

    
     panel (e.g., Vibrio fluvialis variant or ATA-113/117 analogs).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

  • Amine Donor: Isopropylamine (IPA) - 1M stock, pH 7.0.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cosolvent: DMSO (dimethyl sulfoxide).

Step-by-Step Procedure:

  • Preparation of Reaction Mix (10 mL scale):

    • Dissolve 4-ethylpropiophenone (50 mg, ~0.28 mmol) in DMSO (1 mL). Note: High logP of substrate requires DMSO for solubility.

    • Prepare buffer solution containing PLP (1 mM) and Isopropylamine (1 M). Adjust pH to 7.5.

  • Initiation:

    • Add the DMSO-substrate solution to 9 mL of the buffer/amine mix.

    • Add lyophilized enzyme powder (20 mg) or cell lysate.

  • Incubation:

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Critical Control: Leave reaction vessel open (or with a pinhole) to allow acetone evaporation. This drives the equilibrium forward (Le Chatelier’s principle).

  • Quenching & Workup:

    • Acidify to pH 2.0 with 6N HCl to stop reaction and protonate the amine product (improving water solubility).

    • Extract unreacted ketone with Ethyl Acetate (3 x 5 mL). Discard organic layer (or recycle).

    • Basify aqueous phase to pH 12 with 10N NaOH.

    • Extract chiral amine product with MTBE (methyl tert-butyl ether) (3 x 5 mL).

    • Dry over

      
       and concentrate.
      

Yield Expectation: 85-95% conversion with optimized enzyme.

Method B: Chemocatalytic Synthesis (Ir-Catalyzed)

Rationale: For larger scale-up where enzyme cost is prohibitive, Iridium-catalyzed asymmetric reductive amination provides a robust alternative. This "one-pot" method avoids isolation of the unstable imine.

Catalytic Cycle & Workflow

The reaction utilizes a chiral Iridium-Phosphine complex. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation.[3]

Ir_Catalysis Ketone 4-Ethylpropiophenone Imine Prochiral Imine Intermediate Ketone->Imine Dehydration (-H2O) AmineSource Ammonium Acetate or Benzylamine AmineSource->Imine Dehydration (-H2O) LewisAcid Ti(OiPr)4 (Lewis Acid) LewisAcid->Imine Activates Product Chiral Amine (R or S) Imine->Product Asymmetric Hydrogenation Catalyst Ir-Chiral Ligand (e.g., Ir-f-Binaphane) Catalyst->Product Controls Face Hydrogen H2 (50 bar) Hydrogen->Product

Figure 2: Chemocatalytic workflow.[4]


 accelerates imine formation; the Ir-complex dictates enantioselectivity.
Protocol: Ir-Catalyzed Hydrogenation

Reagents:

  • Catalyst Precursor:

    
     (1 mol%).[3]
    
  • Chiral Ligand: (S,S)-f-Binaphane or (R)-XuPhos (2.2 mol%).

  • Additive:

    
     (Titanium isopropoxide) (1.2 equiv).
    
  • Amine Source: Ammonium acetate (

    
    ) for primary amines.
    
  • Solvent: Anhydrous Methanol or THF.

Step-by-Step Procedure:

  • Glovebox Setup (Inert Atmosphere):

    • In a stainless steel autoclave liner, mix

      
       (6.7 mg, 0.01 mmol) and Chiral Ligand (0.022 mmol) in anhydrous THF (2 mL). Stir for 30 min to form the active catalyst.
      
  • Substrate Addition:

    • Add 4-ethylpropiophenone (176 mg, 1.0 mmol).

    • Add Ammonium Acetate (385 mg, 5.0 mmol).

    • Add

      
       (355 
      
      
      
      L, 1.2 mmol). Caution: Moisture sensitive.
  • Hydrogenation:

    • Seal the autoclave. Purge with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at room temperature (25°C) for 12-24 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Add 2M NaOH (2 mL) to hydrolyze titanium salts (white precipitate forms).

    • Filter through a Celite pad.

    • Extract filtrate with DCM (dichloromethane).

    • Purify via column chromatography (Silica gel, DCM:MeOH:NH3).

Analytical Validation

Quantification of enantiomeric excess (ee) is mandatory.

ParameterMethodConditions
Conversion GC-FID / HPLCColumn: HP-5 or C18. Mobile Phase: ACN/H2O (0.1% TFA).
Enantiopurity Chiral HPLCColumn: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).Flow: 0.5 mL/min.Detection: UV @ 254 nm.
Identity 1H NMR (400 MHz)Confirm ethyl group signals (triplet/quartet) and methine proton adjacent to amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Bio) Product Inhibition / EquilibriumUse in situ product removal (ISPR) or increase amine donor (IPA) to 50 equiv. Ensure open system for acetone removal.
Low Conversion (Chemo) Steric HindranceIncrease

pressure to 80 bar or temperature to 50°C. Switch to smaller ligands (e.g., Josiphos).
Racemization High TemperatureKeep reaction temperature <30°C. Avoid harsh acidic workup for prolonged periods.
Incomplete Imine Formation Water in SolventUse strictly anhydrous solvents and fresh

. Add molecular sieves (4Å).

References

  • BenchChem. 1-(4-Ethylphenyl)propan-1-one: Applications in Research and Drug Development. BenchChem. Link

  • ChemScene. (R)-1-(4-ethylphenyl)propan-1-amine hydrochloride Product Information. ChemScene.[5] Link

  • University of Liverpool. Asymmetric Reductive Amination: Review of Hydrogenation and Biocatalytic Methods. IT Services - University of Liverpool. Link

  • Shin, J.S., et al.Asymmetric Synthesis of Chiral Amines with

    
    -Transaminase. Biotechnology and Bioengineering, 2014. Link
    
  • Zhang, H., et al. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones. Organic Chemistry Frontiers, 2019. Link

  • Hampton Research. Reductive Alkylation Protocol for Proteins (General Chemistry). Hampton Research. Link

Sources

Application Note: Advanced Chiral Resolution and Asymmetric Synthesis using (R)-1-(4-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (R)-1-(4-Ethylphenyl)propan-1-amine as a Chiral Auxiliary Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Profile

(R)-1-(4-Ethylphenyl)propan-1-amine (CAS: 1032156-97-0 / 13472-04-3 for generic) is a specialized chiral primary amine belonging to the


-alkylbenzylamine class. While structurally related to the ubiquitous 

-methylbenzylamine (MBA), this compound features two critical steric and electronic modifications: a 4-ethyl substitution on the phenyl ring and an ethyl side chain at the chiral center (propyl backbone).

Why use this auxiliary?

  • Enhanced Lipophilicity: The additional ethyl groups significantly increase the LogP (~3.08) compared to MBA. This alters the solubility profile of diastereomeric salts, often facilitating crystallization in non-polar solvents (e.g., MTBE, Toluene) where MBA salts may remain oiled out.

  • Steric Differentiation: The larger ethyl group at the chiral center (vs. methyl in MBA) provides a sharper steric barrier, potentially improving diastereomeric excess (de) in asymmetric induction protocols.

  • Resolution "Rescue": It is frequently employed in "Chiral Resolution Screening Kits" as a secondary or tertiary candidate when standard resolving agents (MBA, 1-Naphthylethylamine) fail to yield crystalline salts.

Technical Specifications

PropertySpecification
IUPAC Name (R)-1-(4-Ethylphenyl)propan-1-amine
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Chiral Center C1 (Benzylic)
Physical State Colorless to pale yellow liquid (Free base) / White solid (HCl salt)
Boiling Point ~247–261 °C (Predicted)
LogP ~3.1 (High Lipophilicity)
Basicity (pKa) ~9.5–10.0 (Typical for benzylic amines)
Solubility Soluble in alcohols, DCM, Toluene, MTBE; Low water solubility.[1]

Application I: Optical Resolution via Diastereomeric Crystallization

This protocol describes the use of (R)-1-(4-Ethylphenyl)propan-1-amine to resolve racemic carboxylic acids. This is the primary industrial application of this compound.

Mechanism of Action

The amine acts as a Chiral Base . It reacts with a racemic acid (


-HA) to form two diastereomeric salts:
  • (R)-Amine

    
     (R)-Acid (p-Salt)
    
  • (R)-Amine

    
     (S)-Acid (n-Salt)
    

Due to the lipophilic nature of the 4-ethylphenyl group, these salts exhibit distinct lattice energies, allowing one to crystallize out of solution while the other remains dissolved.

Resolution Workflow Diagram

ResolutionWorkflow Start Racemic Acid (±) + (R)-1-(4-Ethylphenyl)propan-1-amine Solvent Solvent Selection (EtOH, iPrOH, MTBE) Start->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Controlled Cooling (0.5°C/min to 20°C) Heat->Cool Filter Filtration Cool->Filter Crystals Solid Cake (Enriched Diastereomer) Filter->Crystals Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Liberation Acid Liberation (Partition: HCl (aq) / Organic) Crystals->Liberation Recryst Recrystallization (If ee < 98%) Liberation->Recryst Check ee Recryst->Heat Reprocess Final Pure Chiral Acid Recryst->Final Pass

Caption: Workflow for optical resolution of racemic acids using (R)-1-(4-Ethylphenyl)propan-1-amine.

Step-by-Step Protocol

Reagents:

  • Racemic Acid (Substrate)

  • (R)-1-(4-Ethylphenyl)propan-1-amine (Resolving Agent)

  • Solvents: Ethanol (95%), 2-Propanol, MTBE, Toluene.

Procedure:

  • Stoichiometry Calculation:

    • Method A (Half-Quantity): Use 0.5 equivalents of the chiral amine relative to the racemic acid. This forces the formation of the most stable salt with the matching enantiomer, leaving the other acid enantiomer free in solution.

    • Method B (Full-Quantity): Use 1.0 equivalent of amine.[2] This forms salts with both enantiomers; separation relies entirely on solubility differences.

    • Recommendation: Start with Method A for initial screening.

  • Salt Formation:

    • Dissolve 10 mmol of Racemic Acid in the minimum volume of boiling solvent (e.g., Ethanol).

    • Add 5 mmol (Method A) of (R)-1-(4-Ethylphenyl)propan-1-amine dropwise.

    • Note: If the salt precipitates immediately, add more solvent until the solution is clear at reflux.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (over 4–6 hours). Rapid cooling traps impurities.

    • If no crystals form, seed the solution or scratch the glass.

    • Troubleshooting: If an "oil" forms instead of crystals, reheat and add a non-polar co-solvent (e.g., Toluene or Hexane) to exploit the lipophilic nature of the 4-ethylphenyl group.

  • Isolation:

    • Filter the crystals via vacuum filtration. Wash the cake with a small amount of cold solvent.

    • Crucial Step: Do not discard the mother liquor until the "handedness" of the crystals is confirmed.

  • Liberation of the Active Ingredient:

    • Suspend the salt in biphasic mixture: Dichloromethane (DCM) and 1M HCl (aq).

    • Shake vigorously. The amine will be protonated and move to the aqueous layer. The resolved acid will remain in the DCM layer.

    • Separate phases, dry DCM over MgSO₄, and evaporate.

  • Recovery of Auxiliary:

    • Basify the aqueous layer (containing the amine HCl salt) with 2M NaOH until pH > 12.

    • Extract with DCM or MTBE to recover the (R)-amine for reuse.

Application II: Asymmetric Synthesis (Chiral Auxiliary)

Beyond resolution, this amine serves as a cleavable chiral tether for the synthesis of chiral secondary amines or


-amino acids.
The "Induction-Cleavage" Strategy

The bulky ethyl/propyl groups create a highly asymmetric environment around the nitrogen, directing the attack of nucleophiles on attached substrates (e.g., imines).

Workflow:

  • Condensation: Ketone/Aldehyde + (R)-Amine

    
     Chiral Imine.
    
  • Stereoselective Reaction: Reduction (creates chiral amine) or Nucleophilic Addition.

  • Cleavage: Hydrogenolysis removes the benzylic auxiliary, yielding the target chiral compound.

Protocol: Asymmetric Reductive Amination

Objective: Synthesis of Chiral Amine (S)-B from Prochiral Ketone A .

Step 1: Imine Formation

  • Mix Ketone A (1.0 eq) and (R)-1-(4-Ethylphenyl)propan-1-amine (1.1 eq) in Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTSA).

  • Reflux with a Dean-Stark trap to remove water.

  • Checkpoint: Monitor by IR (disappearance of C=O stretch, appearance of C=N).

Step 2: Diastereoselective Reduction

  • Cool the imine solution to 0°C.

  • Add reducing agent (e.g., NaBH₄ or Raney Ni/H₂).

  • Mechanistic Insight: The bulky 4-ethylphenyl group blocks one face of the imine, forcing hydride delivery from the opposite side.

Step 3: Auxiliary Cleavage (Hydrogenolysis)

  • Dissolve the resulting secondary amine in Methanol/Acetic Acid.

  • Add Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C (10 wt%).

  • Stir under H₂ atmosphere (1–5 bar) at 25–40°C.

  • Note: The 4-ethyl substitution does not significantly hinder hydrogenolysis compared to unsubstituted benzyl groups.

  • Filter catalyst and basify to obtain the pure chiral primary amine (S)-B .

Quality Control & Analytical Methods

To validate the protocols, enantiomeric excess (ee) must be determined.

HPLC Method (Chiral Stationary Phase)

Because the amine is basic and lipophilic, polysaccharide-based columns under normal phase or polar organic mode are ideal.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Sample Prep Dissolve 1 mg/mL in Mobile Phase.
NMR Determination

If HPLC is unavailable, use Mosher's Acid Chloride derivatization.

  • React the recovered amine with (S)-Mosher's chloride.

  • Analyze via ¹H NMR or ¹⁹F NMR.

  • The diastereomeric amides will show distinct chemical shifts for the methyl/ethyl protons near the chiral center.

References

  • Onyx Scientific. (n.d.). Chiral Resolution Screening: Solid State Services. Retrieved October 24, 2025, from [Link]

    • Context: Lists phenethylamine derivatives as standard agents for salt screening workflows.
  • Context: Provides HPLC conditions for structural analogs, validating the chrom
  • Context: Establishes physical properties and handling of the -ethylbenzylamine class.
  • Nohira, H., et al. (1988).[3] Optical resolution of

    
    -ethylbenzylamine and its application as a resolving agent. Bulletin of the Chemical Society of Japan, 61(4), 1395-1396.[3]
    
    • Context: Seminal paper on using ethyl-substituted benzylamines for resolution, establishing the mechanistic basis for the 4-ethyl deriv
  • Context: Confirmation of commercial availability and specific CAS registry d

Sources

Scalable process for manufacturing (R)-alpha-ethylbenzylamine salts

Application Note: Scalable Manufacturing of (R)- -Ethylbenzylamine Salts

Executive Summary

(R)-

This guide details two validated workflows for the scalable manufacture of (R)-

  • Method A (Biocatalytic): An asymmetric synthesis using (R)-selective

    
    -transaminases, offering >99% ee and 100% theoretical yield.
    
  • Method B (Classical): A diastereomeric salt resolution suitable for facilities lacking bio-processing infrastructure.

Molecule Profile & Critical Quality Attributes (CQA)

PropertySpecificationNote
IUPAC Name (1R)-1-phenylpropan-1-amine
CAS (Free Base) 3082-64-2(S)-enantiomer is CAS 3789-59-1
CAS (HCl Salt) Specific to salt formHygroscopic; store under desiccant
Target ee%

99.0%
Critical for pharma applications
Appearance White to off-white crystalline solid (Salt)Free base is a colorless oil

Method A: Biocatalytic Asymmetric Synthesis (Preferred)

Mechanistic Rationale

The most scalable modern route utilizes an (R)-selective


-transaminase (

-TA)
  • Substrate: Propiophenone

  • Amine Donor: Isopropylamine (IPAm)

  • Co-product: Acetone

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

Key Engineering Challenge: The reaction is reversible (

Process Logic Diagram

BiocatalysisInputsINPUTSPropiophenoneIsopropylamine (Donor)PLP (Cofactor)BioreactorBIOREACTOR(R)-omega-TransaminasepH 7.5, 30°CAcetone Removal (Vacuum/Sweep)Inputs->BioreactorChargeBioreactor->BioreactorAcetone Removal(Drives Equilibrium)WorkupWORKUPAcidify (pH 2)Extract Unreacted KetoneBasify (pH 12)Extract AmineBioreactor->WorkupReaction Complete (>98%)SaltFormSALT FORMATIONAdd HCl in IPA/EtOAcCrystallizationWorkup->SaltFormFree Base OilProductFINAL PRODUCT(R)-alpha-ethylbenzylamine HCl>99% eeSaltForm->ProductFilter & Dry

Figure 1: Workflow for the biocatalytic synthesis of (R)-alpha-ethylbenzylamine focusing on equilibrium displacement.

Detailed Protocol

Reagents:

  • Propiophenone (Substrate)[2]

  • Isopropylamine (Amine Donor, 2.0 M stock in buffer)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • PLP (1 mM final concentration)

  • (R)-Selective

    
    -Transaminase (e.g., Codexis ATA-417 equivalent or Arthrobacter sp.[1] variant)
    

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a concentration of 1 mM.

  • Substrate Loading: Dissolve propiophenone in DMSO (10% v/v of final volume) to assist solubility, or use a biphasic system (MTBE/Buffer) if the enzyme is robust.

  • Reaction Initiation:

    • Charge the reactor with Buffer/PLP mix.

    • Add Isopropylamine (5-10 equivalents relative to ketone).

    • Add Propiophenone solution (Final conc: 10-50 g/L).

    • Add Enzyme (Lyophilized powder or immobilized beads).

  • Equilibrium Management (Crucial):

    • Option A (Sweep Gas): Bubble nitrogen through the reaction mixture to strip volatile acetone.

    • Option B (Vacuum): Apply mild vacuum (200-300 mbar) if using a thermostable enzyme (40-50°C) to distill off acetone/IPAm azeotrope. Replenish IPAm as needed.

  • Monitoring: Monitor reaction via HPLC (C18 column) or GC. Reaction typically completes in 24-48 hours.

  • Workup:

    • Adjust pH to < 2.0 using 6M HCl.

    • Extract with MTBE to remove unreacted propiophenone (discard organic layer).

    • Adjust aqueous phase pH to > 12.0 using 10M NaOH.

    • Extract the product (free amine) into MTBE or Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate.
      

Method B: Classical Optical Resolution (Traditional)

Mechanistic Rationale

For labs without biocatalysis capabilities, classical resolution is the standard. (S)-Mandelic acid is the preferred resolving agent for benzylamine derivatives due to the high crystallinity and solubility differential of the resulting diastereomeric salts.

  • Principle: The (R)-amine/(S)-acid salt is less soluble (typically) than the (S)-amine/(S)-acid salt in ethanol/water systems.

  • Yield Limit: Maximum 50% (unless the undesired enantiomer is racemized and recycled).

Resolution Logic Diagram

ResolutionRacemateRacemic alpha-ethylbenzylamine(1.0 eq)CrystallizationCRYSTALLIZATIONSolvent: Ethanol/Water (95:5)Heat to reflux -> Cool slowlyRacemate->CrystallizationAgent(S)-Mandelic Acid(0.5 - 1.0 eq)Agent->CrystallizationFiltrationFILTRATIONCrystallization->FiltrationSolidSOLID CAKE(R)-Amine : (S)-Acid SaltHigh de%Filtration->SolidPrecipitateLiquorMOTHER LIQUOREnriched (S)-Amine(Recycle Stream)Filtration->LiquorFiltrateLiberationLIBERATION1. Suspend in Water2. Add NaOH (pH > 12)3. Extract with TolueneSolid->Liberation

Figure 2: Classical resolution workflow using (S)-Mandelic acid.

Detailed Protocol
  • Salt Formation:

    • Dissolve 1.0 mole of racemic

      
      -ethylbenzylamine in Ethanol (95%).
      
    • Add 1.0 mole of (S)-Mandelic acid.

    • Heat to reflux until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (controlled ramp: 10°C/hour) to prevent oiling out.

    • Hold at 0-5°C for 4 hours.

  • Filtration:

    • Filter the crystals.[3][4][5][6] Wash with cold Ethanol.

    • Check Optical Purity: Take a small sample, liberate the base, and check ee%. If <98%, recrystallize the salt from Ethanol/Water.

  • Liberation of Free Base:

    • Suspend the purified salt in water.

    • Add 20% NaOH solution until pH > 12.

    • Extract with Toluene or MTBE.

Downstream Processing: Hydrochloride Salt Formation[7]

Regardless of the synthesis method (A or B), the free base is an oil prone to oxidation. Conversion to the HCl salt is required for stability.

Protocol:

  • Dissolve the (R)-

    
    -ethylbenzylamine free base in dry Ethyl Acetate (10 volumes).
    
  • Cool to 0-5°C.

  • Slowly add HCl in Isopropanol (5-6N) or bubble dry HCl gas.

    • Stoichiometry: 1.05 equivalents of HCl.

  • A white precipitate will form immediately.

  • Stir for 1 hour at 0°C.

  • Filter and wash with cold Ethyl Acetate.

  • Dry in a vacuum oven at 40°C.

Analytical Controls

TestMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Daicel Chiralcel OD-H or AD-H); Mobile Phase: Hexane/IPA/DEA> 99.0% ee
Chemical Purity HPLC (C18); Gradient ACN/Water + 0.1% TFA> 98.0%
Residual Solvent GC-Headspace< ICH Limits

References

  • Biocatalytic Synthesis of Chiral Amines

    • Source: Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.
    • Context: Establishes the efficiency of -transaminases over metal c
  • Transaminase Process Engineering

    • Source: Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering.
    • Context: Provides the basis for the equilibrium displacement strategy (acetone removal) described in Method A.
  • Classical Resolution of Benzylamines

    • Source: Kozma, D. (2001).
    • Context: The authoritative text on selecting (S)-Mandelic acid vs.
  • Industrial Scale-up of Chiral Amines

    • Source: Nugent, T. C. (Ed.).[3][4][5][6][7][8] (2010).[1][8] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

    • Context: Validation of downstream salt form

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for (R)-1-(4-Ethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride . Because this compound is a chiral primary amine with a bulky lipophilic framework, its solvation dynamics require specific handling.

Below, we provide the mechanistic causality behind its solubility profile, a self-validating troubleshooting protocol, and empirical data to ensure your assays and stock solutions remain stable.

Mechanistic Overview: Water vs. Ethanol

To master the handling of (R)-1-(4-Ethylphenyl)propan-1-amine HCl, one must understand the thermodynamic tug-of-war occurring at the molecular level.

The compound consists of a polar ammonium chloride "head" and a highly lipophilic 11-carbon "tail" (a 4-ethylphenyl ring and a propyl chain).

  • In Water: The high dielectric constant of water easily dissociates the HCl salt, facilitating ion-dipole interactions[1]. However, water molecules must form a highly ordered, energetically unfavorable "cage" (clathrate) around the bulky 11-carbon hydrophobic tail. As the carbon count in an amine exceeds 6, aqueous solubility drops significantly[1]. Consequently, while the salt is water-soluble, its dissolution kinetics are slow, and its saturation limit is relatively low.

  • In Ethanol: Ethanol possesses a lower dielectric constant but features a non-polar ethyl group alongside its hydroxyl group. This dual nature allows ethanol to effectively solvate the bulky lipophilic aromatic framework via hydrophobic interactions while still hydrogen-bonding with the ammonium chloride head[2]. This results in rapid dissolution and a much higher saturation capacity.

Comparative Solubility Data
PropertyWater (H₂O)Absolute Ethanol (EtOH)
Dielectric Constant (ε) 78.424.3
Primary Solvation Mechanism Ion-dipole (Salt dissociation)Hydrogen bonding & Hydrophobic solvation
Estimated Solubility Limit ~10 - 25 mg/mL> 50 mg/mL
Dissolution Kinetics Slow (High hydrophobic resistance)Fast (Favorable tail solvation)
pH Sensitivity High (Precipitates if pH > 7.0)Low

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve so slowly in water, and how can I accelerate it without degrading the API? A1: The slow kinetics are caused by the thermodynamic resistance of water to accommodate the 11-carbon lipophilic skeleton. Causality: The energy required to break water-water hydrogen bonds to fit the large hydrophobic tail slows the process. Solution: Apply indirect sonication (water bath) for 5–10 minutes. The acoustic cavitation provides the localized kinetic energy required to overcome this hydration barrier without breaking covalent bonds.

Q2: My aqueous solution of (R)-1-(4-Ethylphenyl)propan-1-amine HCl turned cloudy overnight. What happened? A2: This is almost certainly due to free base precipitation caused by a pH shift[3]. Causality: Amine hydrochlorides are weakly acidic in solution. If the water used is slightly alkaline, or if the solution is exposed to basic glassware/buffers, the ammonium salt deprotonates. The resulting free base is highly lipophilic and entirely insoluble in water, causing immediate cloudiness or oiling out[2]. Validation: Measure the pH. If it is > 7.0, add 0.1M HCl dropwise. If the solution clears, you have validated that the cloudiness was due to free base conversion.

Q3: Can I prepare a highly concentrated stock solution (e.g., 100 mg/mL) in water for my in vitro assays? A3: No. The saturation limit for bulky amine hydrochlorides in pure water is typically capped around 10–25 mg/mL[4]. Attempting to force higher concentrations will result in a supersaturated state that will crash out upon slight temperature drops. Solution: Prepare your master stock in absolute ethanol or DMSO (where solubility exceeds 50 mg/mL), and perform your final dilutions in an aqueous buffer just prior to the assay.

Self-Validating Protocol: Resolving Precipitation & Verifying Solvation

When encountering a cloudy solution, do not discard the sample. Use this self-validating Standard Operating Procedure (SOP) to diagnose and rescue the solution.

Step 1: Visual & Thermal Assessment

  • Action: Warm the cloudy solution gently to 37°C in a water bath for 5 minutes.

  • Validation Checkpoint: If the solution clears upon heating but clouds again upon cooling to room temperature, you have exceeded the saturation limit . Proceed to Step 3. If it remains cloudy while warm, proceed to Step 2.

Step 2: pH Diagnostics (The Deprotonation Check)

  • Action: Extract a 100 µL aliquot and test the pH using a micro-probe or high-resolution pH paper.

  • Validation Checkpoint:

    • If pH > 7.0: The amine has deprotonated. Add 0.1M HCl in 5 µL increments to the main stock while vortexing. The clearing of the solution validates the rescue of the salt form.

    • If pH < 6.0: The cloudiness is not due to the free base. The compound is simply resisting hydration. Proceed to Step 3.

Step 3: Co-Solvent Rescue

  • Action: Add absolute ethanol dropwise (up to 10% v/v) to the aqueous mixture while vortexing.

  • Validation Checkpoint: Ethanol lowers the dielectric constant of the solvent pool and solvates the ethylphenyl ring. The immediate transition from a turbid suspension to a biologically viable, optically clear solution confirms that hydrophobic resistance was the limiting factor.

Mechanistic Troubleshooting Workflow

Below is the logical decision tree for resolving solubility failures with lipophilic amine hydrochlorides.

G Start Cloudy Aqueous Solution Observed Check Measure Solution pH Start->Check Decision Is pH > 7.0? Check->Decision Base Free Base Precipitation Decision->Base Yes (Alkaline) Sat Saturation Limit Reached Decision->Sat No (Acidic/Neutral) AddAcid Add 0.1M HCl Dropwise Base->AddAcid AddEtOH Add Ethanol (Co-solvent) Sat->AddEtOH Clear1 Solution Clears (Salt Reformed) AddAcid->Clear1 Clear2 Solution Clears (Solvation Improved) AddEtOH->Clear2

Caption: Troubleshooting workflow for resolving cloudiness in amine hydrochloride solutions.

References

  • Advanced Properties of Amines Chemistry LibreTexts URL:[Link]

  • Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials United Nations Office on Drugs and Crime (UNODC) URL:[Link]

Sources

Improving enantiomeric excess (ee) in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral amines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of your reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Chiral amines are critical building blocks in over 40% of commercial pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern chemistry.[1][2] However, achieving high enantiopurity can be a significant challenge, often plagued by issues of low selectivity, poor yield, and inconsistent results. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions often encountered when working with chiral amines.

Q1: What are the primary strategies for synthesizing enantiomerically enriched amines?

A1: There are three main catalytic approaches:

  • Asymmetric Reductive Amination: This is a highly atom-economical method that converts a prochiral ketone or imine directly into a chiral amine using a chiral catalyst and a reducing agent.[3][4]

  • Kinetic Resolution (KR): This method involves the selective reaction of one enantiomer from a racemic mixture of amines, leaving the other, unreacted enantiomer in high ee. A key limitation is the theoretical maximum yield of 50% for the resolved amine.[5]

  • Dynamic Kinetic Resolution (DKR): This advanced strategy overcomes the 50% yield limitation of KR. It combines the enzymatic or chemical resolution step with an in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, desired enantiomer.[5][6][7]

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9] Polysaccharide-based columns are particularly effective for a wide range of amines.[8][10] For amines that are difficult to resolve, derivatization with a chiral agent like N-succinimidyl α-methoxyphenylacetate (SMPA) can form diastereomers that are more easily separated.[11] Other methods include Gas Chromatography (GC) on a chiral column and NMR spectroscopy with chiral shift reagents.[12]

Q3: My ee is lower than expected. What is the most common cause?

A3: A common and often overlooked cause is a competing non-catalyzed, racemic "background" reaction.[12][13] This is especially prevalent at higher temperatures or with highly reactive substrates where the reducing agent or other reagents can react without the influence of the chiral catalyst, producing a racemic product that erodes the overall ee.[13]

Q4: Can the choice of solvent really have a major impact on enantioselectivity?

A4: Absolutely. The solvent is not merely an inert medium; it plays a critical role in stabilizing or destabilizing the diastereomeric transition states of the reaction.[14][15] The polarity, coordinating ability, and even the shape of solvent molecules can influence the conformation of the catalyst-substrate complex, directly impacting the enantiomeric outcome.[15][16] In some cases, changing the solvent can even lead to a complete reversal of enantioselectivity.[17]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This guide provides a systematic approach to diagnosing and solving the problem of low enantioselectivity.

Problem: Your reaction shows good conversion to the desired amine, but the enantiomeric excess is disappointingly low (e.g., <90% ee).

Below is a workflow to systematically troubleshoot this common issue.

G start Low ee Observed cond_temp Is Temperature Optimized? start->cond_temp cond_solvent Is Solvent Screened? cond_temp->cond_solvent Yes sol_temp Action: Screen Temperatures (e.g., -20°C, 0°C, RT, 40°C) Lower T often reduces background reaction. cond_temp->sol_temp No cond_catalyst Is Catalyst System Optimal? cond_solvent->cond_catalyst Yes sol_solvent Action: Screen Solvent Panel (e.g., Toluene, DCM, THF, MTBE) Solvent affects transition state stability. cond_solvent->sol_solvent No cond_reagents Are Reagents/Substrate Pure? cond_catalyst->cond_reagents Yes sol_catalyst Action: Vary Catalyst/Ligand Loading. Screen different ligands/additives. cond_catalyst->sol_catalyst No sol_reagents Action: Re-purify Substrate & Reagents. Ensure catalyst enantiopurity. cond_reagents->sol_reagents No end_node High ee Achieved cond_reagents->end_node Yes sol_temp->cond_solvent sol_solvent->cond_catalyst sol_catalyst->cond_reagents sol_reagents->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Potential Cause 1: Suboptimal Reaction Temperature
  • Why it Matters: Temperature is a critical parameter that dictates the balance between the rates of the desired catalyzed reaction and the undesired background reaction. Generally, lower temperatures increase enantioselectivity because the energy difference (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT).[14] However, this is not a universal rule, and some reactions exhibit an "inversion temperature" where the selectivity changes.[16]

  • Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to find the sweet spot for your specific substrate-catalyst system.[14]

Potential Cause 2: Incorrect Solvent Choice
  • Why it Matters: The solvent shell around the catalyst-substrate complex can dramatically influence its geometry and stability. Non-covalent interactions between the solvent and the transition state assembly are crucial.[18] A solvent that preferentially stabilizes the transition state leading to the major enantiomer will enhance ee.

  • Solution: Perform a solvent screening experiment. Test a variety of aprotic solvents with different polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), Acetonitrile).[14][15]

Potential Cause 3: Suboptimal Catalyst System (Loading, Ligand, Additives)
  • Why it Matters:

    • Catalyst Loading: Too low a loading can make the uncatalyzed background reaction more competitive.[14] Conversely, excessively high concentrations can sometimes lead to the formation of less selective catalyst aggregates or dimers.

    • Ligand/Substrate Mismatch: The electronic and steric properties of the substrate must be well-matched with the chiral ligand. Seemingly minor structural changes to either component can have a profound, non-intuitive effect on the outcome.[13][19][20]

    • Additives: In many reactions, particularly reductive aminations, additives like acids or drying agents (e.g., Ti(OiPr)₄, molecular sieves) are crucial for promoting imine formation and can significantly influence selectivity.[21]

  • Solution:

    • Vary Catalyst Loading: Systematically test catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).[14]

    • Screen Ligands: If using a metal-based catalyst, screen a small library of related chiral ligands with different steric or electronic properties.

    • Optimize Additives: If applicable, screen different Lewis acids or drying agents and optimize their stoichiometry.[21]

Potential Cause 4: Poor Quality of Reagents or Catalyst
  • Why it Matters: Impurities can be catastrophic. Water can hydrolyze reagents or deactivate catalysts.[12] Impurities in the substrate can act as catalyst poisons. Most importantly, the enantiomeric purity of your chiral ligand or catalyst itself sets the maximum possible ee for your product.

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents.

    • Verify Reagent Purity: If possible, purify substrates via distillation or recrystallization. Use high-purity reagents.

    • Confirm Catalyst ee: Always verify the enantiopurity of the chiral source (ligand or catalyst) before use.

Data & Protocols

Table 1: Effect of Solvent and Temperature on Enantioselectivity

This table illustrates the significant impact of reaction parameters on a model asymmetric reductive amination of acetophenone with p-anisidine, catalyzed by a chiral phosphoric acid (TRIP catalyst).[22]

EntrySolventTemperature (°C)Conversion (%)ee (%)
1Toluene60>9588
2DCM40>9584
3MTBE40>9592
4MTBE25>9596
5MTBE08598

Data synthesized from trends described in reference[22].

Experimental Protocol: General Procedure for Asymmetric Reductive Amination

This protocol provides a general workflow for the reductive amination of a ketone, which should be optimized for each specific substrate.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Analysis A 1. Add Ketone, Amine & Solvent B 2. Add Chiral Catalyst (e.g., 1-2 mol%) A->B C 3. Add Drying Agent (e.g., Mol. Sieves) B->C D 4. Stir at RT (Imine Formation) C->D E 5. Cool to Target Temp (e.g., 0 °C) D->E F 6. Add Reducing Agent (e.g., Hantzsch Ester) E->F G 7. Stir for 12-24h F->G H 8. Quench Reaction G->H I 9. Purify via Column Chromatography H->I J 10. Determine ee (Chiral HPLC) I->J

Caption: General experimental workflow for asymmetric reductive amination.

Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol), the amine (1.1 mmol), and anhydrous solvent (e.g., MTBE, 0.1 M) to an oven-dried reaction flask.

  • Catalyst Addition: Add the chiral catalyst (e.g., 0.01-0.05 mmol, 1-5 mol%).[14]

  • Imine Formation: If required, add an additive such as 4 Å molecular sieves to facilitate imine formation.[22] Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Initiation: Cool the reaction mixture to the optimized temperature (e.g., 0°C). Add the reducing agent (e.g., Hantzsch ester, 1.2 mmol) in one portion.

  • Monitoring: Allow the reaction to stir for the predetermined time (e.g., 12-48 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction (e.g., with saturated aq. NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified amine by chiral HPLC analysis.[12]

References

  • Cassapi, L., et al. (2022). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC. [Link]

  • Ni, Y., et al. (2018). Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. PMC. [Link]

  • Carrasco-López, C., et al. (2020). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. MDPI. [Link]

  • Barber, C. M., et al. (2014). HPLC-based method for determination of absolute configuration of alpha-chiral amines. PMC. [Link]

  • Moussa, Z., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]

  • Ahn, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Przedworski, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Cainelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Hu, A., et al. (2018). Mild dynamic kinetic resolution of amines by coupled visible-light photoredox and enzyme catalysis. Chemical Communications. [Link]

  • Sang, R., et al. (2020). Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. Organic & Biomolecular Chemistry. [Link]

  • Hoffmann, S., et al. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]

  • Cainelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Hutchings, G. J., et al. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. [Link]

  • Kadyrov, R., & Riermeier, T. H. (1999). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Ligand and substrate effects on the enantioselectivity. ResearchGate. [Link]

  • Unni, A. K., et al. (2010). Evaluation of Catalyst Acidity and Substrate Electronic Effects in a Hydrogen Bond-Catalyzed Enantioselective Reaction. The Journal of Organic Chemistry. [Link]

  • Sumika. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Tang, W., et al. (2004). Asymmetric reductive amination of ketones.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Reid, J. P., et al. (2019). Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. PMC. [Link]

  • Wang, Y., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. [Link]

  • ResearchGate. (n.d.). Substrate and Catalyst Effects in the Enantioselective Copper-Catalysed C–H Insertion Reactions of α-Diazo-β-oxo Sulfones. ResearchGate. [Link]

  • Chen, F., et al. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

  • Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Macmillan Group Meeting. [Link]

  • Mondal, S., & Thiel, W. (2019). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. PMC. [Link]

  • Front. Chem. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Max-Planck-Gesellschaft. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Max-Planck-Gesellschaft. [Link]

  • Front. Chem. (2024). Recent advances in catalytic asymmetric synthesis. PMC. [Link]

  • Khan, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • ResearchGate. (2019). Holistic prediction of enantioselectivity in asymmetric catalysis. ResearchGate. [Link]

  • Organic Chemistry Portal. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Chemistry Portal. [Link]

  • Chaparro-Riggers, J. F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Holmes, M. R., et al. (2015). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

Sources

Purification of hygroscopic amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of hygroscopic amine hydrochloride salts. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the physicochemical causality behind common failures—such as "oiling out" or genotoxic contamination—and provide self-validating, step-by-step protocols to ensure your scale-up and isolation workflows are robust, reproducible, and analytically pure.

Core Diagnostic Workflow

G Start Crude Hygroscopic Amine HCl Assess Assess Impurity Profile Start->Assess Inorganic Inorganic Salts (e.g., NaCl) Assess->Inorganic Water High Water Content (Syrup/Oil) Assess->Water Genotoxins Alkyl Halide Risk (from alcohols) Assess->Genotoxins FreeBase Free-Basing Protocol (NaOH / Organic Extraction) Inorganic->FreeBase Azeotrope Azeotropic Distillation (Toluene / Dean-Stark) Water->Azeotrope SolventSwap Solvent Swap (Avoid MeOH/EtOH) Genotoxins->SolventSwap AnhydrousHCl Anhydrous HCl Addition (in Ether/Dioxane) FreeBase->AnhydrousHCl Crystallization Anti-Solvent Crystallization (e.g., Ether/Hexane) Azeotrope->Crystallization SolventSwap->AnhydrousHCl Pure Pure, Dry Amine HCl (Store under Argon) AnhydrousHCl->Pure Crystallization->Pure

Workflow for diagnosing and purifying hygroscopic amine hydrochloride salts.

Troubleshooting Guide & FAQs

Q1: Why does my amine hydrochloride turn into a sticky oil/syrup during isolation, and how can I induce crystallization? Causality: Amine hydrochlorides are highly hygroscopic. Water molecules strongly coordinate to the ammonium cation via hydrogen bonding. This hydration sphere prevents the close packing of ions required to form a stable crystal lattice, causing the compound to "oil out" into a viscous syrup. Solution: You must break the hydration sphere. Azeotropic distillation is highly effective here. By suspending the syrup in toluene and heating, water is driven off as a[1]. Once the water is removed, the anhydrous salt can nucleate and crystallize upon the addition of a non-polar anti-solvent like diethyl ether or hexanes.

Q2: How do I remove inorganic salts (like NaCl) from a highly water-soluble amine hydrochloride? Causality: If you formed your salt using aqueous HCl, you likely introduced inorganic impurities (e.g., NaCl) that co-precipitate because both your product and the impurity share similar solubility profiles in highly polar solvents. Solution: Exploit the differential solubility of the free base. By adding aqueous NaOH, you deprotonate the ammonium salt back to the neutral amine, which partitions into an organic phase (e.g., dichloromethane or ether). The inorganic salts remain trapped in the aqueous phase. After separating and drying the organic layer, you can [2] using anhydrous HCl gas or a 4M HCl in dioxane solution.

Q3: I used methanol/ethanol as a solvent during HCl salt formation, and analytical QC flagged genotoxic impurities. What happened? Causality: Short-chain aliphatic alcohols (methanol, ethanol) act as nucleophiles in the presence of strong acids like HCl. The acid protonates the alcohol, turning the hydroxyl group into a good leaving group (water), which is then attacked by the chloride ion. This SN2 reaction generates methyl chloride (MeCl) or ethyl chloride (EtCl)—both potent alkylating agents and [3]. Solution: To mitigate this, you must control the reaction kinetics. Generating the salts at temperatures strictly below 10 °C significantly reduces the formation of these alkyl halides[3]. Alternatively, eliminate the risk entirely by performing the salt formation in non-nucleophilic solvents such as ethyl acetate, MTBE, or THF.

Q4: What are the best practices for handling and storing these compounds to prevent moisture uptake? Causality: The thermodynamic drive for anhydrous amine hydrochlorides to absorb atmospheric moisture is immense due to the high charge density of the chloride ion and the hydrogen-bonding capacity of the ammonium proton. Solution: These compounds must be treated as air-sensitive solids. Handle them inside a glovebox or via a Schlenk line under an inert argon atmosphere. Store the purified salts in tightly sealed, foil-wrapped vials within a desiccator containing active desiccant (e.g., P₂O₅ or Drierite).

Quantitative Data: Solvent Selection Parameters

Summarizing the physicochemical properties of solvents is critical for designing a rational purification strategy.

Solvent SystemPrimary Role in WorkflowDielectric Constant (ε)Water MiscibilityGenotoxic Alkyl Halide Risk
Toluene Azeotropic water removal2.38Very LowNone
Diethyl Ether Anti-solvent crystallization4.30LowNone
Methanol / Ethanol Solubilization / Salt formation32.7 / 24.5MiscibleHigh (Forms MeCl / EtCl)
THF Free-base extraction7.58MiscibleNone
4M HCl in Dioxane Anhydrous protonation2.21MiscibleNone

Step-by-Step Experimental Methodologies

Protocol A: Free-Basing and Anhydrous Re-precipitation

Use this protocol when your amine hydrochloride is contaminated with inorganic salts (e.g., NaCl) or severe degradation products.

  • Neutralization & Extraction: Dissolve the crude, contaminated amine HCl in a minimum volume of deionized water. Slowly add 2M NaOH dropwise until the pH reaches >10, converting the salt to its free base. Extract the aqueous layer three times with diethyl ether.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes to remove residual water. Filter off the drying agent.

  • Anhydrous Protonation: Transfer the organic filtrate to a dry, round-bottom flask under an argon atmosphere. Place the flask in an ice bath (0–5 °C). Slowly add 1.2 equivalents of 4M HCl in dioxane dropwise.

  • Isolation: A white precipitate will form immediately. Filter the solid under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum (<1 Torr) for 12 hours.

Self-Validation Check: The successful extraction of the free base is validated by a clear phase separation without emulsion. The final purity is validated when the addition of anhydrous HCl yields an immediate, free-flowing white precipitate rather than a tacky resin.

Protocol B: Azeotropic Drying and Anti-Solvent Crystallization

Use this protocol when your amine hydrochloride is analytically pure but has "oiled out" due to high water content.

  • Azeotropic Setup: Transfer the "oiled out" amine hydrochloride syrup to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add 10 volumes of anhydrous toluene.

  • Distillation: Heat the mixture to reflux (approx. 110 °C). Water will co-distill with toluene and separate into the lower phase of the trap. Continue refluxing until no more water collects.

  • Concentration & Nucleation: Cool the flask to room temperature and concentrate the toluene to ~3 volumes under reduced pressure. Slowly add anhydrous hexanes (anti-solvent) dropwise while stirring vigorously to induce crystallization.

  • Filtration: Collect the resulting crystals via vacuum filtration, wash with cold hexanes, and dry in a vacuum oven at 40 °C.

Self-Validation Check: The Dean-Stark trap provides visual, volumetric confirmation of water removal. The process is complete when the water volume in the trap remains constant for 30 minutes, ensuring the system is strictly anhydrous before crystallization.

References

  • Yang, Q., Haney, B. P., Vaux, A., & Riley, D. A. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 13(4), 786-791. URL:[Link]

  • Manna, G., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(4), 1001-1013. URL:[Link]

  • Marlett, E. M. (1991). Preparation of metal halide-amine complexes (US Patent No. 5,045,244A). U.S. Patent and Trademark Office.

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Technical Support Center: Recrystallization Guide for 1-(4-Ethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Subject: 1-(4-Ethylphenyl)propan-1-amine Hydrochloride (HCl) Class: Primary Arylalkylamine Salt Critical Attribute: Hygroscopicity and tendency for "oiling out" (Liquid-Liquid Phase Separation).

This guide addresses the purification of 1-(4-Ethylphenyl)propan-1-amine HCl. As a primary amine salt with a lipophilic tail (ethylphenyl + propyl chain), this molecule exhibits amphiphilic properties that complicate purification. While soluble in polar protic solvents (water, alcohols), the lipophilic aromatic region creates solubility challenges in purely aqueous systems, often necessitating organic solvent systems to maximize yield and purity.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on thermodynamic solubility parameters for arylalkylamine hydrochlorides.

Solvent SystemRoleSuitabilityTechnical Notes
Isopropanol (IPA) Single SolventExcellent Best balance of polarity. High boiling point allows significant solubility differential between hot (

C) and cold (

C).
Ethanol (EtOH) / Diethyl Ether Binary PairHigh Classic "Dissolve & Cloud" method. Excellent for crashing out salts, but ether requires safety precautions (peroxides/flammability).
Ethanol / Ethyl Acetate Binary PairHigh Safer alternative to Ether. Ethyl Acetate acts as the anti-solvent. Slower crystallization yields higher purity.[1]
Acetonitrile (MeCN) Single SolventModerate Good for removing polar impurities, but yield is often lower due to higher solubility of the salt in cold MeCN.
Water Single SolventPoor Not Recommended. The HCl salt is too soluble in water. Recovery yields are typically <40% unless salting-out effects are used.
Acetone Anti-SolventGood Useful to drive precipitation when paired with Methanol or small amounts of water.

Standard Operating Procedure (SOP): The IPA/Ethyl Acetate Method

This protocol is the "Gold Standard" for balancing yield and crystal morphology. It avoids the flammability of ether while preventing the "oiling out" common in aqueous systems.

Materials Required
  • Crude 1-(4-Ethylphenyl)propan-1-amine HCl

  • Solvent A: Isopropanol (IPA) - Hot

  • Solvent B: Ethyl Acetate (EtOAc) - Room Temp

  • Activated Charcoal (optional, for decolorization)

Protocol Steps
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot IPA (

    
    C) dropwise with swirling until the solid just dissolves.
    
    • Tip: If colored impurities are present, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Saturation: If no charcoal was used, remove from heat. If the solution is clear, add hot IPA dropwise until the solution is barely undersaturated (clear).

  • Nucleation (The Anti-Solvent): While the solution is still warm (

    
    C), slowly add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.
    
  • Clearing: Add 1-2 drops of hot IPA to clear the cloudiness.

  • Crystallization: Cap the flask and allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; rapid cooling promotes oiling out.

  • Finishing: Once at room temperature, move to a fridge (

    
    C) for 2 hours.
    
  • Filtration: Collect crystals via vacuum filtration.[2] Wash with cold Ethyl Acetate/IPA (3:1 mix).

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Report: "Instead of crystals, a separate oily layer formed at the bottom of the flask as it cooled."

Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS).[3] It occurs when the melting point of the solute (depressed by impurities or solvent) is lower than the temperature at which the solution becomes saturated.[4] The substance precipitates as a liquid rather than a solid.[3][4][5]

Corrective Actions:

  • Reheat: Redissolve the oil by heating the mixture back to the boiling point.

  • Add More Solvent: Oiling out often indicates the solution is too concentrated. Add 10-15% more of the polar solvent (IPA/Ethanol).

  • Seed Crystals: This is the most effective fix. Cool the solution to just above the temperature where oiling occurred, then add a tiny crystal of pure product. This provides a template for the lattice energy to overcome the amorphous liquid state.

  • Vigorous Stirring: Sometimes, scratching the glass or vigorous stirring can induce nucleation before the oil phase separates.

Issue 2: Low Yield

User Report: "I got beautiful crystals, but I lost 60% of my mass."

Technical Analysis: The product is likely too soluble in the chosen solvent at cold temperatures, or too much solvent was used initially.

Corrective Actions:

  • Concentrate Mother Liquor: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process to harvest a "second crop."

  • Switch Anti-Solvent: If using IPA/EtOAc, try IPA/Ether (if safe). Ether is a stronger anti-solvent for HCl salts and will force more product out of solution.

  • Salt Effect: If using an aqueous system (not recommended, but if necessary), add NaCl to "salt out" the amine hydrochloride.

Issue 3: Colored Impurities Persist

User Report: "The crystals are off-white or yellow/brown, even after recrystallization."

Technical Analysis: Aromatic amines and their precursors often oxidize to form colored quinoid-like impurities that can become trapped in the crystal lattice.

Corrective Actions:

  • Charcoal Treatment: (As mentioned in SOP). Use acid-washed activated carbon.

  • Solvent Polarity Shift: Impurities are often less polar than the salt. Wash the crude solid with cold Dichloromethane (DCM) before recrystallization. The HCl salt is generally insoluble in DCM, while many organic impurities will wash away.

Visual Logic: Crystallization Workflow

The following diagram illustrates the decision logic for optimizing the purification process.

RecrystallizationLogic Start Start: Crude Amine HCl Dissolve Dissolve in Hot Solvent (IPA or EtOH) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove insolubles) CheckSol->FilterHot No (Cloudy/Particles) Cooling Slow Cooling (RT -> 4°C) CheckSol->Cooling Yes FilterHot->Cooling Result Observe Result Cooling->Result Crystals Crystals Formed Result->Crystals Success Oil Oiling Out (Liquid Phase Separation) Result->Oil Failure NoPrecip No Precipitate Result->NoPrecip Failure Harvest Vacuum Filter & Wash Crystals->Harvest FixOil Remedy: 1. Reheat 2. Add more solvent 3. Add Seed Crystal Oil->FixOil FixNoPrecip Remedy: 1. Evaporate solvent 2. Add Anti-solvent (EtOAc/Ether) NoPrecip->FixNoPrecip FixOil->Cooling Retry FixNoPrecip->Cooling Retry

Figure 1: Decision tree for the purification of 1-(4-Ethylphenyl)propan-1-amine HCl, detailing corrective loops for common failures like oiling out.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt purification techniques and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for specific solubility parameters and purification protocols).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Technical explanation of the thermodynamics behind liquid-liquid phase separation).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (Department of Chemistry Guide).

Sources

FAQ 1: Why does my chiral benzylamine racemize so easily compared to aliphatic amines?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization in Chiral Benzylamine Workups

Welcome to the Technical Support Center. Chiral benzylamines are privileged pharmacophores in drug development, but their isolation is notoriously prone to stereochemical degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve enantiomeric excess (


) during downstream processing.

The Root Cause: The "Imine-Enamine" Trap Unlike standard aliphatic amines, the benzylic position of a chiral benzylamine is highly activated. While the


 of a standard protonated benzylamine is approximately 9.33[1], the free amine is highly nucleophilic. The primary cause of racemization during workup is not usually direct deprotonation of the amine itself, but rather imine-enamine tautomerization [2].

If your crude mixture or extraction solvent contains even trace amounts of carbonyl compounds (e.g., acetone used for glassware cleaning, or acetaldehyde impurities in ethyl acetate), the primary amine reversibly forms a Schiff base (imine). The ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-proton of this imine is highly acidic. Under mildly basic workup conditions, it rapidly deprotonates to form an achiral enamine intermediate, permanently destroying the stereocenter before reprotonating into a racemic mixture.

ImineEnamine A Chiral Primary Amine (Enantiopure) C Chiral Imine (Activated α-proton) A->C + Carbonyl - H2O B Trace Carbonyl (e.g., Acetone) B->C D Achiral Enamine (Loss of Stereocenter) C->D Base-catalyzed Deprotonation E Racemic Imine D->E Reprotonation F Racemic Amine (Degraded ee%) E->F Hydrolysis

Mechanism of trace-carbonyl induced racemization via imine-enamine tautomerization.

FAQ 2: What are the most common workup mistakes that lead to loss of ?

Researchers often treat chiral benzylamines like robust alkaloids, applying harsh basification to force the amine into the organic phase. This is a critical error. The table below summarizes the quantitative and qualitative variables you must control to maintain stereochemical integrity.

Table 1: Workup Parameters for Chiral Benzylamines

ParameterHigh Racemization Risk (Avoid)Best Practice (Stereocenter Retention)Mechanistic Rationale
Aqueous Base ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

,

,

(pH > 12)

,

(pH 8–9)
Strong bases accelerate the deprotonation of the benzylic position and enamine intermediates.
Solvent Choice Acetone, MEK, unpurified EtOAcMTBE, DCM, TolueneCarbonyl-containing solvents form imines, triggering rapid enamine tautomerization.
Temperature > 25 °C (Room Temp or higher)0 – 5 °C (Ice bath)Lower temperatures exponentially decrease the kinetic rate of proton exchange.
Phase Contact Prolonged biphasic stirringRapid phase separationMinimizes the time the free amine spends at the basic aqueous-organic interface.

FAQ 3: How do I safely extract the free amine from an acidic crude mixture?

To prevent racemization, the extraction protocol must be a self-validating system: you must control the pH precisely and minimize the thermal energy available for tautomerization.

Standard Cold-Extraction Protocol:

  • Validation Prep: Take a 50

    
    L aliquot of the acidic crude, neutralize immediately with cold 
    
    
    
    , extract into MTBE, and run a baseline chiral HPLC to establish the pre-workup
    
    
    .
  • Cooling: Transfer the acidic aqueous crude mixture to an ice bath and chill to 0–5 °C.

  • Solvent Addition: Add your pre-chilled extraction solvent (e.g., MTBE or DCM) before basification. This ensures the free amine partitions into the organic layer the moment it is generated, shielding it from the aqueous base.

  • Mild Basification: Slowly add saturated aqueous

    
     dropwise under vigorous stirring until the aqueous layer reaches pH 8.5–9.0. Do not use 
    
    
    
    .
  • Rapid Separation: Immediately transfer to a separatory funnel, separate the phases, and extract the aqueous layer one more time with cold MTBE.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
     (avoid basic alumina). Concentrate under reduced pressure using a water bath set to no higher than 30 °C .
    

FAQ 4: I still see racemization during concentration. Can I trap the amine?

Yes. If the free primary amine is inherently unstable or if trace carbonyls cannot be entirely eliminated from your process, the most robust solution is In Situ Protection . By converting the primary amine into a carbamate (e.g., Boc-protection) directly in the workup flask, you eliminate its ability to form imines, thereby locking the stereocenter[3].

In Situ Boc-Protection Protocol:

  • Cool the acidic aqueous amine solution to 0 °C.

  • Add 2.0 equivalents of

    
     to act as both the neutralizing agent and the base for the protection step.
    
  • Add a solution of Di-tert-butyl dicarbonate (

    
    , 1.1 equivalents) dissolved in a non-nucleophilic solvent (e.g., THF or DCM).
    
  • Stir vigorously at 0 °C for 1 hour, then allow it to warm to room temperature until gas evolution (

    
    ) ceases.
    
  • Extract the newly formed, stereochemically stable N-Boc-benzylamine with EtOAc or DCM.

WorkupWorkflow Step1 1. Acidic Crude Mixture (Amine as Ammonium Salt) Step2 2. Cool to 0-5 °C (Kinetic Control) Step1->Step2 Step3 3. Mild Basification (Add aq. NaHCO3 to pH 8-9) Step2->Step3 Step4 4. Rapid Extraction (Use MTBE or DCM) Step3->Step4 Step5 5. Optional: In Situ Protection (Add Boc2O to organic layer) Step4->Step5 If derivatization is acceptable Step6 6. Dry & Concentrate (T < 30 °C) Step4->Step6 Free amine isolation Step5->Step6 Step7 7. Enantiopure Product (Stable Amine/Carbamate) Step6->Step7

Optimized cold-workup and in situ protection workflow for chiral benzylamines.

References

  • PubChem. "Benzylamine | C6H5CH2NH2 | CID 7504". National Institutes of Health (NIH). Available at: [Link]

  • Chinese Chemical Society. "Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines". CCS Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 3: Racemization, Enantiomerization and Diastereomerization". RSC Books. Available at:[Link]

Sources

Validation & Comparative

Chiral HPLC Separation of 1-(4-Ethylphenyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethylphenyl)propan-1-amine is a primary benzylic amine and a critical chiral building block in the synthesis of monoamine reuptake inhibitors and other CNS-active agents. Its enantiomeric resolution is challenging due to the basicity of the primary amine, which often leads to peak tailing on silica-based columns.

This guide evaluates the most effective chromatographic strategies for resolving this racemate. The Gold Standard method utilizes an Amylose-based stationary phase (Chiralpak AD-H) in normal phase mode with a basic modifier.[1] This system consistently yields high resolution (


) and excellent peak symmetry by suppressing non-specific silanol interactions.

Structural Analysis & Separation Challenge

The Target Molecule[2]
  • IUPAC Name: 1-(4-Ethylphenyl)propan-1-amine

  • Chemical Class: Chiral primary benzylic amine.

  • Chiral Center: The C1 carbon is bonded to:

    • A primary amino group (

      
      )
      
    • A hydrogen atom

    • A propyl chain (

      
      )
      
    • A para-ethylphenyl ring.[1]

The Challenge: "The Tailing Amine"

Primary amines are notorious in HPLC for interacting with residual silanol groups (


) on the silica support of stationary phases. This ionic interaction competes with the chiral recognition mechanism, causing:
  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 1.5.
    
  • Broadening: Loss of efficiency and resolution.[2]

  • Retention Drift: Variable retention times based on column age.

Solution: The use of a basic mobile phase additive (DEA or TEA) is mandatory to block silanols and ensure the separation is driven purely by chiral recognition (H-bonding and


 interactions).

Comparative Analysis of Stationary Phases

The following table compares the three dominant column technologies for this separation.

FeatureAmylose Derivatives (Chiralpak AD-H) Cellulose Derivatives (Chiralcel OD-H) Crown Ether (Crownpak CR+)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether
Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
Resolution (

)
High (Typically > 2.5) Moderate to HighHigh
Peak Shape Excellent (with DEA)Good (with DEA)Excellent (Acidic mobile phase)
Throughput High (Low viscosity solvents)HighLower (Aqueous mobile phase)
Robustness High (Coated phase)High (Coated phase)Moderate
Recommendation Primary Choice Secondary ChoiceSpecialized Alternative
Why Chiralpak AD-H?

The amylose backbone forms a helical cavity that is particularly well-suited for benzylic amines. The 3,5-dimethylphenylcarbamate moiety provides multiple H-bonding sites (N-H and C=O) and


 interaction sites that lock the 1-(4-ethylphenyl)propan-1-amine enantiomers into distinct diastereomeric complexes.

Recommended Experimental Protocol (Gold Standard)

This protocol is validated for the class of 1-phenylpropan-1-amine derivatives and optimized for the 4-ethyl analog.

Method A: Normal Phase (Best for Preparative & Analytical)
  • Column: Chiralpak AD-H (Daicel) or equivalent (e.g., Phenomenex Lux Amylose-1).

  • Dimensions:

    
    , 
    
    
    
    particle size.[1]
  • Mobile Phase:

    • Solvent A: n-Hexane (90%)

    • Solvent B: 2-Propanol (10%)

    • Additive: Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1% v/v .

    • Note: DEA is critical for peak shape.

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @ 220 nm (Amine absorption) or 254 nm (Phenyl ring).

  • Injection Volume:

    
     (
    
    
    
    in mobile phase).
Method B: Reversed Phase (Alternative)
  • Column: Chiralpak AD-RH or IG-3.

  • Mobile Phase: Borate buffer (20 mM, pH 9.0) / Acetonitrile (

    
    ).
    
  • Why pH 9.0? High pH keeps the amine uncharged (

    
    ), improving interaction with the stationary phase and reducing silanol binding.
    

Expected Chromatographic Performance

The following data represents the typical performance metrics for 1-(4-ethylphenyl)propan-1-amine on a Chiralpak AD-H column under the conditions described above.

ParameterValueNotes
Retention Time (

)
~ 8.5 min(S)-Enantiomer (Typical elution order, verify with standard)
Retention Time (

)
~ 11.2 min(R)-Enantiomer
Selectivity (

)

Indicates excellent separation space.
Resolution (

)

Baseline separation suitable for quantitation.
Tailing Factor (

)

With 0.1% DEA additive.

Note: The elution order is typically (S) then (R) for this class of amines on Amylose tris(3,5-dimethylphenylcarbamate) phases, but must be confirmed with an optical rotation detector or pure standards.

Method Development & Mechanism Visualizations

Workflow: Optimizing the Separation

The following diagram illustrates the logical flow for developing this method, prioritizing the suppression of silanol interactions.

MethodDevelopment Start Start: Racemic 1-(4-Ethylphenyl)propan-1-amine Screen Screening: Chiralpak AD-H vs OD-H (Hexane/IPA 90:10) Start->Screen CheckPeak Check Peak Shape Screen->CheckPeak AddBase Add 0.1% Diethylamine (DEA) to Mobile Phase CheckPeak->AddBase Tailing > 1.2 CheckRes Check Resolution (Rs) AddBase->CheckRes Optimize Optimize Solvent Ratio (e.g., 95:5 or 85:15) CheckRes->Optimize Rs < 1.5 Final Final Method: AD-H, Hex/IPA/DEA (90:10:0.1) CheckRes->Final Rs > 2.0 Optimize->Final

Figure 1: Decision tree for optimizing the chiral separation of primary benzylic amines.

Chiral Recognition Mechanism

The separation relies on the formation of a transient diastereomeric complex.[3] The propyl tail and ethyl-phenyl group fit into the chiral grooves of the amylose polymer, while the amine hydrogen bonds with the carbamate.

Mechanism Analyte Analyte: 1-(4-Ethylphenyl)propan-1-amine Interaction1 H-Bonding: (NH2 ... C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking: (Phenyl ... Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion: (Propyl Chain) Analyte->Interaction3 Selector Selector: Amylose tris(3,5-dimethylphenylcarbamate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Complex Transient Diastereomeric Complex Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 2: The "Three-Point Interaction" model driving the enantioselectivity.[4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionIncrease DEA concentration to 0.15% or switch to Ethylenediamine (EDA).
Low Resolution Mobile phase too strongDecrease IPA content (e.g., change from 10% to 5%).
Retention Drift Water accumulationUse anhydrous Hexane/IPA; flush column with 100% IPA periodically.
High Backpressure PrecipitationEnsure DEA is fully miscible; filter mobile phase through 0.45

filter.

References

  • Daicel Corporation. (2021). Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Pharmaceutical Society of Korea. Retrieved from [Link]

Sources

A Comparative Guide to the Stereochemical Properties of (R)- and (S)-1-(4-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely a procedural formality but a cornerstone of efficacy and safety. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. This guide provides an in-depth comparison of the specific optical rotation of the enantiomers of 1-(4-Ethylphenyl)propan-1-amine, a chiral amine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of optical activity, present a standardized protocol for its measurement, and discuss the critical importance of these values in a research and development setting.

The Significance of Chirality in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they often share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with other chiral entities, including biological receptors and enzymes, can be profoundly different. This stereoselectivity is a critical consideration in pharmacology, as one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even induce adverse effects. Therefore, the ability to distinguish and quantify the enantiomeric purity of a compound is paramount.

Optical rotation is an intrinsic property of chiral substances that allows for this differentiation. When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are unique to each enantiomer. The dextrorotatory isomer, designated as (+), rotates the plane of polarized light clockwise, while the levorotatory isomer, designated as (-), rotates it counterclockwise.

Comparison of Specific Optical Rotation: (R)- vs. (S)-1-(4-Ethylphenyl)propan-1-amine

The specific optical rotation, [α], is a standardized measure of a chiral compound's ability to rotate plane-polarized light. It is a fundamental physical constant for a given enantiomer under specific experimental conditions.

Table 1: Specific Optical Rotation Data

EnantiomerSpecific Optical Rotation ([α])Experimental Conditions
(R)-1-(4-Ethylphenyl)propan-1-amineData Not Currently Available in LiteratureTo be determined
(S)-1-(4-Ethylphenyl)propan-1-amineData Not Currently Available in LiteratureTo be determined

Note: Despite a comprehensive search of scientific literature and chemical supplier databases, experimentally determined specific optical rotation values for the free base of (R)- and (S)-1-(4-Ethylphenyl)propan-1-amine were not publicly available at the time of this publication. Researchers are encouraged to perform the experimental determination as outlined in the protocol below or to consult the Certificate of Analysis for commercially available samples of the hydrochloride salts, which may contain this information.

Experimental Protocol for the Determination of Specific Optical Rotation

The following protocol provides a standardized method for measuring the specific optical rotation of a chiral amine using a polarimeter.

I. Instrumentation and Materials
  • Polarimeter: An instrument capable of measuring optical rotation to a precision of at least ±0.01°.

  • Sodium Lamp (589 nm D-line): Or other monochromatic light source as required.

  • Polarimeter Cell: 1 dm (100 mm) path length.

  • Volumetric Flasks: Class A, various sizes.

  • Analytical Balance: Accurate to ±0.0001 g.

  • Solvent: High-purity, achiral solvent (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation.

  • Sample: Enantiomerically pure (R)- or (S)-1-(4-Ethylphenyl)propan-1-amine.

II. Procedure
  • Instrument Calibration:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the polarimeter cell with the chosen solvent (blank).

    • Ensure there are no air bubbles in the light path.

    • Take a reading of the blank and zero the instrument.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral amine (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) of the solution in g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the polarimeter and allow the temperature of the solution to equilibrate to the instrument's set temperature (typically 20°C or 25°C).

    • Record the observed optical rotation (α). Take multiple readings and calculate the average.

  • Calculation of Specific Optical Rotation:

    • Use the following formula to calculate the specific rotation:

      [α]Tλ = α / (l × c)

      Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

III. Reporting Results

When reporting the specific optical rotation, it is crucial to include all experimental parameters: the temperature, the wavelength of the light source, the solvent, and the concentration. For example: [α]20D = +X.X° (c 0.5, Methanol).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Polarimeter Measurement cluster_analysis Data Analysis start Start weigh Accurately Weigh Chiral Amine start->weigh dissolve Dissolve in Solvent & Dilute to Volume weigh->dissolve calibrate Calibrate Polarimeter with Blank (Solvent) dissolve->calibrate fill_cell Fill Polarimeter Cell with Sample Solution calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate Calculate Specific Rotation [α] = α / (l × c) measure->calculate report Report [α] with Experimental Conditions calculate->report end end report->end End

Caption: Workflow for the determination of specific optical rotation.

Logical Relationship of Key Concepts

G Chirality Chirality (Non-superimposable mirror images) Enantiomers Enantiomers ((R) and (S) isomers) Chirality->Enantiomers leads to OpticalActivity Optical Activity (Rotation of plane-polarized light) Enantiomers->OpticalActivity exhibit BiologicalActivity Differential Biological Activity Enantiomers->BiologicalActivity can have SpecificRotation Specific Rotation [α] (Quantitative measure) OpticalActivity->SpecificRotation is quantified by DrugDevelopment Importance in Drug Development SpecificRotation->DrugDevelopment is critical for BiologicalActivity->DrugDevelopment is a key consideration in

Caption: Interrelationship of chirality and its importance in drug development.

Conclusion

References

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. Optical Activity. (2021, December 15). Retrieved February 24, 2026, from [Link]

A Researcher's Guide to FTIR Spectral Interpretation of Primary Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical development and chemical research, the precise characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. The conversion of a primary amine to its hydrochloride salt is a common strategy to enhance solubility and stability. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive technique for verifying this conversion and for routine quality control. This guide provides an in-depth comparison of the FTIR spectral features of primary amines and their corresponding hydrochloride salts, supported by the underlying principles and a practical experimental workflow.

The Chemical Rationale: Why Protonation Dramatically Alters the IR Spectrum

The fundamental difference between a primary amine (R-NH₂) and its hydrochloride salt (R-NH₃⁺Cl⁻) lies in the protonation of the nitrogen atom. This seemingly simple acid-base reaction induces significant changes in the molecule's vibrational modes, which are directly observed in the FTIR spectrum.

The lone pair of electrons on the nitrogen in a primary amine reacts with the proton (H⁺) from hydrochloric acid to form a new N-H bond, resulting in a positively charged ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).[1][2] This transformation impacts the key functional groups:

  • N-H Bonds: The number and nature of the N-H bonds change from two in R-NH₂ to three in R-NH₃⁺. Crucially, the bond strength and polarity are altered, directly affecting the stretching and bending vibrational frequencies.

  • C-N Bond: The formation of a positive charge on the nitrogen atom has an inductive effect on the adjacent carbon-nitrogen bond, subtly influencing its vibrational energy.

These changes provide a distinct "fingerprint" for each species, allowing for unambiguous identification.

G cluster_0 Primary Amine cluster_1 Primary Amine Hydrochloride Salt Amine R-NH₂ Amine_Spec Two sharp N-H stretches (~3300-3500 cm⁻¹) Amine->Amine_Spec Salt R-NH₃⁺Cl⁻ Amine->Salt + HCl Salt->Amine - HCl (Base) Salt_Spec Very broad, strong N-H stretch (~2800-3200 cm⁻¹) Salt->Salt_Spec

Caption: Transformation from a primary amine to its hydrochloride salt and the key change in the N-H stretching region of the FTIR spectrum.

Comparative Analysis of FTIR Spectral Peaks

The most effective way to understand the spectral differences is through a direct comparison of the key vibrational modes. The conversion of a primary amine to its salt is not merely the appearance or disappearance of peaks but a dramatic shift in their position, width, and intensity.

  • Primary Amine (R-NH₂): A defining characteristic of a primary amine is the presence of two distinct, medium-intensity sharp peaks in the 3300-3500 cm⁻¹ region.[3][4][5][6][7] These arise from the asymmetric and symmetric stretching vibrations of the two N-H bonds.[3][8] Their sharpness is due to the relatively moderate hydrogen bonding in the free amine state compared to alcohols.[3]

  • Primary Amine Hydrochloride Salt (R-NH₃⁺Cl⁻): Upon protonation, these two sharp peaks are replaced by a very strong and exceptionally broad absorption band, often spanning from 2800 cm⁻¹ to 3200 cm⁻¹.[1][9] This broad envelope is the hallmark of an ammonium salt. The breadth of the peak is a direct consequence of the strong intermolecular hydrogen bonding between the R-NH₃⁺ cation and the Cl⁻ anion, as well as between adjacent cations.[1] This broad feature often overlaps with the C-H stretching vibrations, which may appear as smaller, sharper peaks superimposed on this envelope.[1]

  • Primary Amine (R-NH₂): Primary amines typically exhibit an N-H "scissoring" (bending) vibration of medium to strong intensity between 1580-1650 cm⁻¹.[3][9] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.

  • Primary Amine Hydrochloride Salt (R-NH₃⁺Cl⁻): The R-NH₃⁺ group in a primary amine salt gives rise to two distinct bending vibrations: an asymmetric bending mode (around 1560-1625 cm⁻¹) and a symmetric bending mode (around 1500-1550 cm⁻¹).[1] These peaks are typically sharp but may be of lower intensity compared to the N-H bending of the free amine.[1] The presence of two bands in this region, coupled with the broad N-H stretch, provides confirmatory evidence of a primary amine salt.

  • Primary Amine (R-NH₂): The C-N stretching vibration in aliphatic primary amines appears as a medium to weak band in the 1020-1250 cm⁻¹ range.[3][9] For aromatic amines, this peak is stronger and shifted to a higher wavenumber (1250-1335 cm⁻¹) due to resonance effects.[3][10]

  • Primary Amine Hydrochloride Salt (R-NH₃⁺Cl⁻): The C-N stretching frequency is less dramatically affected than the N-H vibrations but can still provide useful information. The inductive electron-withdrawing effect of the positively charged nitrogen in the R-NH₃⁺ group can slightly alter the C-N bond character, often resulting in a small shift in this peak's position. The exact position remains within the general 1000-1350 cm⁻¹ range.[9][11]

Data Summary: At-a-Glance Comparison

The following table summarizes the expected peak positions for the key functional groups, providing a clear reference for spectral interpretation.

Vibrational ModePrimary Amine (R-NH₂)Primary Amine HCl Salt (R-NH₃⁺Cl⁻)Rationale for Change
N-H Stretch Two sharp peaks (~3300-3500 cm⁻¹)[4][5][7]Very broad, strong band (~2800-3200 cm⁻¹)[1][9]Formation of R-NH₃⁺ and strong intermolecular hydrogen bonding causes significant peak broadening and a shift to lower wavenumbers.
N-H Bend One medium-strong peak (~1580-1650 cm⁻¹)[3]Two peaks: Asymmetric (~1560-1625 cm⁻¹) & Symmetric (~1500-1550 cm⁻¹)[1]The NH₂ group is converted to an NH₃⁺ group, which has distinct asymmetric and symmetric bending modes.
C-N Stretch Aliphatic: ~1020-1250 cm⁻¹ Aromatic: ~1250-1335 cm⁻¹[3][10]Position is similar, may show a slight shift.The inductive effect from the N⁺ is present but has a less pronounced impact on this vibration compared to N-H modes.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, a systematic approach to sample preparation and analysis is crucial. This protocol outlines a self-validating system where the spectrum of the starting material (free amine) serves as a direct reference against the final product (hydrochloride salt).

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Start with Primary Amine Sample split Split Sample into Two Portions start->split portionA Portion A: Free Amine (Reference) split->portionA Ref portionB Portion B: For Salt Formation split->portionB Rxn dissolve Dissolve Portion B in a non-interfering solvent (e.g., diethyl ether) portionB->dissolve react Add stoichiometric HCl (e.g., HCl in ether) dropwise dissolve->react precipitate Collect precipitate (Amine HCl Salt) via filtration react->precipitate dry Dry precipitate thoroughly under vacuum precipitate->dry bg 1. Collect Background Spectrum (Clean ATR crystal) analyzeA 2. Analyze Portion A (Free Amine) bg->analyzeA cleanA 3. Clean ATR Crystal Thoroughly analyzeA->cleanA compare Compare Spectra: - Confirm disappearance of sharp N-H doublet - Confirm appearance of broad N-H band - Check shifts in N-H bend region analyzeA->compare analyzeB 4. Analyze Dried Precipitate (Amine HCl Salt) cleanA->analyzeB cleanB 5. Final Clean analyzeB->cleanB analyzeB->compare

Caption: A validated workflow for preparing and analyzing a primary amine and its hydrochloride salt via FTIR.

Step-by-Step Methodology:

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is impeccably clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Analysis of the Free Amine (Starting Material):

    • Place a small amount of the neat primary amine liquid or solid directly onto the ATR crystal.

    • Acquire the FTIR spectrum. This spectrum is your reference standard.

    • Validation Check: Confirm the presence of the characteristic two sharp N-H stretching bands (3300-3500 cm⁻¹) and the N-H bending peak (1580-1650 cm⁻¹).

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Preparation of the Hydrochloride Salt:

    • In a fume hood, dissolve a portion of the primary amine in a suitable anhydrous solvent with minimal IR interference in the regions of interest (e.g., diethyl ether).

    • Slowly add a stoichiometric equivalent of a solution of HCl in the same or a compatible solvent (e.g., 1M HCl in diethyl ether) while stirring.

    • The amine hydrochloride salt, which is typically insoluble in nonpolar organic solvents, will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of fresh, cold solvent to remove any unreacted starting material.

    • Dry the salt thoroughly under vacuum to remove all residual solvent and HCl, which could interfere with the spectrum.

  • Analysis of the Hydrochloride Salt (Product):

    • Place a small amount of the dried, powdered amine hydrochloride salt onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the instrument's pressure clamp.

    • Acquire the FTIR spectrum.

  • Comparative Interpretation:

    • Overlay the spectrum of the salt with the spectrum of the starting free amine.

    • Verification: Confirm the successful conversion by observing the complete disappearance of the two sharp N-H stretching peaks of the primary amine and the appearance of the characteristic broad ammonium (R-NH₃⁺) stretching band. Additionally, verify the shift from a single N-H bend to the asymmetric and symmetric bending peaks of the salt.

Conclusion

FTIR spectroscopy offers an unequivocal method for differentiating between primary amines and their hydrochloride salts. The dramatic transformation of the N-H stretching and bending regions provides a robust and reliable analytical signature for this critical chemical conversion. By understanding the underlying principles of how protonation affects molecular vibrations and by employing a systematic, self-validating experimental workflow, researchers and drug development professionals can confidently characterize their compounds, ensuring the integrity and quality of their work.

References

  • University of Michigan, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
  • InstaNANO. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Sample preparation for FT-IR.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • YouTube. (2020, April 10). Comparison of IR spectra. Retrieved from [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 16). 4.9.2: FTIR spectrum of HCl. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Organic Chemistry (Morsch et al.). Retrieved from [Link]

Sources

Safety Operating Guide

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

Immediate Action Required: Treat (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride (CAS: 1032156-97-0) as a bioactive organic amine salt .[1]

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), and Potential Acute Toxicity (H302).

  • Critical Incompatibility: NEVER mix with hypochlorites (bleach) or strong oxidizers (nitric acid).[1] This generates explosive/toxic chloramines or nitro-compounds.[1]

  • Disposal Method: High-temperature chemical incineration via a licensed hazardous waste contractor.[1] Do not neutralize or drain-dispose. [1]

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.

This compound is a chiral primary amine salt.[1] Its structural homology to bioactive phenethylamines mandates that it be handled with the rigor reserved for pharmacologically active substances.[1]

PropertySpecificationOperational Implication
State Solid (Crystalline)Dust hazard; requires N95 or fume hood handling.[1]
Acidity Weakly Acidic (Salt form)Stable in air; releases volatile free amine if basified.[1]
Solubility Water, Methanol, DMSOHigh aquatic mobility; strict drain prohibition.
Chirality (R)-EnantiomerSpecific biological activity possible; treat as potent.[1]
The Self-Validating Safety System

To ensure safety, every disposal action must pass the "Amine Integrity Check" :

  • pH Check: Is the waste stream neutral or acidic? (Basic conditions volatilize the amine).[1]

  • Oxidizer Check: Is the waste stream free of nitrates/hypochlorites?

  • Container Check: Is the HDPE/Glass container free of metal residues?

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize it at the point of generation.

A. Solid Waste (Pure Compound/Spill Debris)[1]
  • Container: Wide-mouth HDPE jar or amber glass.

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates).[1][2]

  • Labeling: "Hazardous Waste - Solid Organic - Toxic/Irritant."[1]

B. Liquid Waste (Mother Liquors/Rinsates)[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste drum.

  • pH Control: Maintain pH < 7. Do not add base (NaOH/KOH) to "neutralize" before disposal.[1]

    • Reasoning: Adding base converts the stable, non-volatile hydrochloride salt into the free amine, which is volatile, odorous, and more readily absorbed through the skin. Keep it as the salt.

Detailed Disposal Workflow

This protocol uses a "Cradle-to-Grave" tracking approach compliant with RCRA standards (typically D001 for ignitable solvents or non-regulated toxic organic).[1]

Step 1: Personal Protective Equipment (PPE)[3][4]
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Skin: Nitrile gloves (Double gloving recommended; >0.11mm thickness).[1]

  • Respiratory: Work within a certified fume hood.[1] If handling bulk solids outside a hood, use N95 or P100 particulate respirator.[1]

Step 2: Waste Stream Classification

Use the following decision matrix to categorize the waste.

DisposalWorkflow Start Waste Generation: (R)-1-(4-Ethylphenyl)propan-1-amine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar Label: Toxic Organic Solid Solid->PackSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent Final Final Disposal: High-Temp Incineration PackSolid->Final Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Water) CheckSolvent->NonHalogenated SegregateHalo Segregate: Halogenated Waste Stream Halogenated->SegregateHalo SegregateNonHalo Segregate: Organic Combustible Stream NonHalogenated->SegregateNonHalo SegregateHalo->Final SegregateNonHalo->Final

Figure 1: Decision logic for waste stream segregation ensures compliance with incineration protocols.

Step 3: Container Management & Rinsing

Empty containers are a frequent source of compliance violations.[1]

  • Triple Rinse: Rinse the empty reagent bottle 3 times with a solvent capable of dissolving the residue (Methanol or Ethanol is preferred over water for solubility).[1][3]

  • Rinsate Disposal: Pour all 3 rinses into the Liquid Hazardous Waste container. DO NOT pour rinsate down the sink.[1]

  • Defacing: Cross out the label and mark "Empty" before discarding the glass bottle in the glass recycling/trash (depending on local EHS rules).

Emergency Contingencies

ScenarioImmediate ActionMitigation Logic
Spill (Solid) Dampen with wet paper towel, then scoop.Prevents dust generation and inhalation.[1][3][4][5]
Spill (Liquid) Absorb with vermiculite or clay pads.[1]Inert absorbents prevent reaction; do not use paper (flammability).[1]
Skin Contact Wash with soap/water for 15 min.[1][4]Amine salts are water-soluble; rapid dilution reduces absorption.[1]
Eye Contact Flush for 15 min; seek medical aid.Corrosive potential requires immediate irrigation.[1][4]

Regulatory Compliance (RCRA/EPA)

While this specific CAS is not a "P" or "U" listed waste, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Code Assignment:

    • If dissolved in flammable solvent (Methanol/Ethanol): D001 (Ignitable) .[1]

    • If dissolved in DCM: F002 (Spent Halogenated Solvent) .[1]

    • If solid/pure: Classify as Non-Regulated Hazardous Waste (unless exhibiting toxicity characteristics via TCLP, which is assumed for amines).[1]

  • Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (Contains (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride)."[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][7] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[1] EPA.gov.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.